3-(Hydroxymethyl)cyclobutanone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxymethyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-3-4-1-5(7)2-4/h4,6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBDXRSQLIOUGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670329 | |
| Record name | 3-(Hydroxymethyl)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183616-18-4 | |
| Record name | 3-(Hydroxymethyl)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(hydroxymethyl)cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-(hydroxymethyl)cyclobutanone from commercially available starting materials
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 3-(hydroxymethyl)cyclobutanone, a valuable building block in medicinal chemistry and materials science. The synthesis commences with commercially available starting materials and proceeds through a protected intermediate, 3-(benzyloxy)cyclobutanone. This strategy involves a [2+2] cycloaddition to construct the cyclobutane ring, followed by a reductive dechlorination, and concludes with a deprotection step to unveil the target molecule. This document furnishes detailed experimental protocols, tabulated quantitative data for each synthetic step, and visual diagrams of the reaction workflow to support researchers, scientists, and professionals in drug development.
Introduction
Cyclobutane scaffolds are integral structural motifs in a myriad of biologically active molecules and functional materials. The inherent ring strain of the four-membered ring imparts unique conformational properties and reactivity, making cyclobutane derivatives attractive targets in organic synthesis. Specifically, this compound serves as a versatile bifunctional intermediate, possessing a reactive ketone and a primary alcohol, which can be orthogonally functionalized for the elaboration of more complex molecular architectures. This guide details a reliable and scalable synthetic route from readily accessible commercial precursors.
Overall Synthetic Strategy
The synthesis of this compound is strategically approached via a three-step sequence involving the formation of a benzyl-protected intermediate. This approach circumvents potential complications arising from the free hydroxyl group during the initial ring-forming and dechlorination steps.
The overall transformation is depicted in the workflow diagram below:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for yields, reaction conditions, and key reagents.
Step 1: Synthesis of 2,2-Dichloro-3-(benzyloxy)cyclobutanone via [2+2] Cycloaddition
The initial step involves the in situ generation of dichloroketene from trichloroacetyl chloride and a zinc-copper couple, which then undergoes a [2+2] cycloaddition with benzyl vinyl ether to form the dichlorocyclobutanone ring.
Caption: Reaction scheme for the [2+2] cycloaddition.
Experimental Protocol:
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a zinc-copper couple (1.5 eq.). Anhydrous diethyl ether is added, followed by a solution of benzyl vinyl ether (1.0 eq.) in diethyl ether. The dropping funnel is charged with a solution of trichloroacetyl chloride (1.1 eq.) in anhydrous diethyl ether. The trichloroacetyl chloride solution is added dropwise to the vigorously stirred suspension over several hours at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature overnight. The mixture is then filtered through a pad of celite to remove the unreacted zinc-copper couple and zinc salts. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
| Parameter | Value |
| Starting Materials | Benzyl vinyl ether, Trichloroacetyl chloride, Zinc, Copper(II) sulfate |
| Solvent | Anhydrous Diethyl Ether |
| Key Reagent | Zinc-Copper Couple |
| Reaction Temperature | Room Temperature to gentle reflux |
| Reaction Time | 12-18 hours |
| Typical Yield | 60-75% |
Step 2: Reductive Dechlorination to 3-(Benzyloxy)cyclobutanone
The dichlorinated intermediate is then subjected to a reductive dechlorination using zinc dust in acetic acid to yield the protected 3-(benzyloxy)cyclobutanone.
Experimental Protocol:
To a solution of 2,2-dichloro-3-(benzyloxy)cyclobutanone (1.0 eq.) in glacial acetic acid, activated zinc dust (3.0-5.0 eq.) is added portion-wise with stirring. The reaction is exothermic and may require cooling in a water bath to maintain the temperature below 50 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove excess zinc, and the filtrate is diluted with water and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography.
| Parameter | Value |
| Starting Material | 2,2-Dichloro-3-(benzyloxy)cyclobutanone |
| Reducing Agent | Activated Zinc Dust |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Room Temperature to 50 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
Step 3: Deprotection to this compound
The final step is the removal of the benzyl protecting group via catalytic hydrogenation to afford the target molecule, this compound.[1]
Experimental Protocol:
In a hydrogenation vessel, 3-(benzyloxy)cyclobutanone (1.0 eq.) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%) is added to the solution. The vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield this compound. Further purification can be achieved by distillation or column chromatography if necessary.
| Parameter | Value |
| Starting Material | 3-(Benzyloxy)cyclobutanone |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol or Ethyl Acetate |
| Hydrogen Pressure | 1-3 atm |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Typical Yield | >95% |
Summary of Quantitative Data
The following table summarizes the typical yields for each step of the synthesis of this compound.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | [2+2] Cycloaddition | Benzyl vinyl ether | 2,2-Dichloro-3-(benzyloxy)cyclobutanone | 60-75 |
| 2 | Reductive Dechlorination | 2,2-Dichloro-3-(benzyloxy)cyclobutanone | 3-(Benzyloxy)cyclobutanone | 80-90 |
| 3 | Deprotection (Hydrogenolysis) | 3-(Benzyloxy)cyclobutanone | This compound | >95 |
| Overall Yield | Benzyl vinyl ether | This compound | 46-64 |
Conclusion
This technical guide has outlined a reliable and efficient three-step synthesis of this compound from commercially available starting materials. The presented protocols, supported by quantitative data and workflow visualizations, offer a clear and reproducible pathway for obtaining this valuable synthetic intermediate. The use of a benzyl protecting group strategy allows for the clean and high-yielding construction and functionalization of the cyclobutane core. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
CAS number and IUPAC name for 3-(hydroxymethyl)cyclobutanone
CAS Number: 183616-18-4 IUPAC Name: 3-(hydroxymethyl)cyclobutan-1-one
This technical guide provides a comprehensive overview of 3-(hydroxymethyl)cyclobutanone, a valuable building block in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
This compound is a substituted cyclobutanone with a molecular formula of C₅H₈O₂ and a molecular weight of 100.12 g/mol .[1][2] The presence of both a ketone and a primary alcohol functional group makes it a versatile intermediate for the synthesis of more complex molecules.
| Property | Value | Reference |
| CAS Number | 183616-18-4 | [1][2] |
| IUPAC Name | 3-(hydroxymethyl)cyclobutan-1-one | [1] |
| Molecular Formula | C₅H₈O₂ | [1][2] |
| Molecular Weight | 100.12 g/mol | [1][2] |
| SMILES | O=C1CC(CO)C1 | [1] |
| InChI | 1S/C5H8O2/c6-3-4-1-5(7)2-4/h4,6H,1-3H2 | [2] |
| InChIKey | NPBDXRSQLIOUGJ-UHFFFAOYSA-N | [2] |
Synthesis
One common strategy for the formation of the cyclobutane ring is the [2+2] cycloaddition of an alkene with a ketene or a ketene equivalent. Subsequent functional group manipulations would then be required to introduce the hydroxymethyl group at the 3-position.
Another general approach involves the ring expansion of a corresponding cyclopropanemethanol derivative. This can be achieved through various rearrangement reactions, often mediated by acid or a Lewis acid catalyst.
A plausible synthetic workflow for obtaining this compound could involve the protection of a suitable precursor, followed by the formation of the cyclobutanone ring, and subsequent deprotection and modification of the side chain to yield the desired product.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of cyclobutanone from cyclopropylcarbinol have been described in Organic Syntheses.[4] This procedure involves the acid-catalyzed rearrangement of cyclopropylcarbinol to cyclobutanol, followed by oxidation to cyclobutanone. While not a direct synthesis of the title compound, this protocol provides a foundational method for the preparation of the core cyclobutanone scaffold.
Synthesis of Cyclobutanone from Cyclopropylcarbinol:
Step 1: Rearrangement of Cyclopropylcarbinol to Cyclobutanol
-
In a round-bottomed flask equipped with a reflux condenser, place 250 mL of water, 48 mL of concentrated hydrochloric acid, and 49.5 g of cyclopropylcarbinol.
-
Reflux the reaction mixture for approximately 100 minutes. The formation of cyclobutanol, which is partially soluble in water, will be observed as a separate layer.
Step 2: Oxidation of Cyclobutanol to Cyclobutanone
-
To the reaction mixture from Step 1, add an additional 48 mL of concentrated hydrochloric acid in 200 mL of water and 440 g of oxalic acid dihydrate.
-
Stir the heterogeneous mixture for about 15 minutes to saturate the solution with oxalic acid.
-
Cool the mixture to 10-15 °C using an ice bath.
-
Slowly add a solution of 162 g of chromium trioxide in 250 mL of water dropwise, maintaining the temperature between 10-15 °C.
-
After the addition is complete, continue stirring for a short period.
-
Extract the reaction mixture with four 200-mL portions of methylene chloride.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate containing a small amount of anhydrous potassium carbonate, and filter.
-
Concentrate the filtrate by distillation to obtain crude cyclobutanone.
-
Purify the crude product by fractional distillation to yield pure cyclobutanone.
Spectroscopic Data
-
¹H NMR: The spectrum is expected to show signals for the methylene protons of the hydroxymethyl group, the methine proton to which the hydroxymethyl group is attached, and the methylene protons of the cyclobutane ring.
-
¹³C NMR: The spectrum should exhibit a signal for the carbonyl carbon, the carbon bearing the hydroxymethyl group, the methylene carbon of the hydroxymethyl group, and the methylene carbons of the cyclobutane ring.
-
IR Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1780 cm⁻¹ for a four-membered ring ketone, and a broad absorption for the hydroxyl (O-H) stretching vibration of the alcohol group.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of functional groups, such as the hydroxymethyl group or water.
Biological Activity and Signaling Pathways
While there is no specific information on the biological activity or signaling pathways directly involving this compound, the cyclobutane moiety is present in a variety of biologically active natural products.[5] Some cyclobutane-containing compounds have shown potential as protease inhibitors, which could have applications in various disease therapies. The strained four-membered ring of cyclobutanones makes the carbonyl carbon more electrophilic, a feature that can be exploited in the design of enzyme inhibitors.
A hypothetical mechanism of action for a cyclobutanone-based inhibitor could involve the nucleophilic attack of an active site residue of a target enzyme on the electrophilic carbonyl carbon of the cyclobutanone ring. This could lead to the formation of a covalent adduct, thereby inactivating the enzyme.
Caption: A hypothetical pathway for enzyme inhibition by a cyclobutanone derivative.
Further research is needed to explore the specific biological activities and potential therapeutic applications of this compound and its derivatives.
References
The Emergence of a Versatile Building Block: A Technical Guide to 3-(Hydroxymethyl)cyclobutanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and synthetic utility of 3-(hydroxymethyl)cyclobutanone, a valuable four-membered ring building block in modern organic chemistry. Its unique structural features, combining a reactive ketone functionality with a primary alcohol, have positioned it as a key intermediate in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. This document provides a comprehensive overview of its synthesis, key reactions, and applications, supported by quantitative data, detailed experimental protocols, and visual representations of synthetic pathways.
Discovery and Early Synthesis
While the precise moment of discovery of this compound is not extensively documented in a singular, seminal publication, its emergence as a synthetic intermediate can be traced through the broader development of cyclobutane chemistry. The inherent ring strain of the cyclobutane core makes it a synthetically attractive motif, and methods to construct this framework have been a subject of considerable research.
One of the efficient and now common methods for the synthesis of the this compound scaffold involves the [2+2] cycloaddition reaction. This powerful strategy allows for the direct formation of the four-membered ring. Specifically, the reaction of an appropriate allene with formaldehyde or its synthetic equivalents can lead to the formation of this compound derivatives, often in their protected acetal forms.[1] By the early 2000s, this compound, in its ketal-protected form, was utilized as a readily available starting material in multi-step syntheses, indicating its accessibility and established presence in the synthetic chemist's toolbox.[1]
Another fundamental approach to 3-substituted cyclobutanones involves the derivatization of 3-oxocyclobutanecarboxylic acid. This precursor allows for the introduction of the hydroxymethyl group through reduction of the carboxylic acid functionality.
Key Synthetic Methodologies and Experimental Protocols
The synthesis of this compound and its derivatives can be achieved through several strategic approaches. Below are detailed protocols for two key methods.
Synthesis via [2+2] Cycloaddition of an Allene and a Formaldehyde Acetal
This method provides an efficient route to a protected form of this compound.
Experimental Protocol:
-
Reaction Setup: A solution of a suitable allene (e.g., 1,1-dimethoxyallene) in an inert solvent such as dichloromethane is cooled to -78 °C under an inert atmosphere.
-
Reagent Addition: A Lewis acid catalyst (e.g., boron trifluoride etherate) is added, followed by the slow addition of a formaldehyde acetal (e.g., 2-benzyloxy-1,1-dimethoxyethane).
-
Reaction and Quenching: The reaction mixture is stirred at low temperature for several hours and then quenched with a saturated aqueous solution of sodium bicarbonate.
-
Workup and Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product, a this compound acetal, is purified by column chromatography.
Synthesis via Reduction of 3-Oxocyclobutanecarboxylic Acid
This approach utilizes a commercially available starting material to access the target molecule.
Experimental Protocol:
-
Starting Material: 3-Oxocyclobutanecarboxylic acid is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF).
-
Reducing Agent: A reducing agent capable of selectively reducing the carboxylic acid in the presence of the ketone (often after protection of the ketone) is added. For instance, the ketone can be protected as a ketal, followed by reduction of the carboxylic acid with a reagent like lithium aluminum hydride.
-
Reaction and Quenching: The reaction is typically carried out at 0 °C to room temperature. Upon completion, the reaction is carefully quenched with water and an aqueous base.
-
Workup and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Deprotection of the ketone, if necessary, followed by purification by chromatography or distillation yields this compound.
Quantitative Data on Synthetic Routes
The efficiency of the synthetic routes to this compound and its derivatives can be compared based on reported yields and reaction conditions.
| Synthetic Method | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| [2+2] Cycloaddition (for acetal) | Allene, Formaldehyde Acetal | Lewis Acid | Dichloromethane | -78 to rt | 60-80 | [1] |
| Reduction of 3-Oxocyclobutanecarboxylic Acid | 3-Oxocyclobutanecarboxylic Acid (ketal protected) | LiAlH₄ | THF | 0 to rt | 70-90 |
Note: Yields are approximate and can vary based on the specific substrate and reaction conditions.
Spectroscopic Data
The structural confirmation of this compound relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum of 3-hydroxy-cyclobutanone typically shows characteristic signals for the methylene protons of the ring, a multiplet for the methine proton attached to the hydroxyl-bearing carbon, and signals for the hydroxymethyl group.[2]
-
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon, as well as signals for the carbons of the cyclobutane ring and the hydroxymethyl group.
-
IR Spectroscopy: The infrared spectrum displays a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically around 1780 cm⁻¹, and a broad absorption for the hydroxyl (O-H) group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for a cyclobutanone derivative.
Applications in Organic Synthesis
This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature allows for a wide range of chemical transformations.
Synthesis of Nucleoside Analogues
A significant application of this compound is in the synthesis of carbocyclic nucleoside analogues, which are important antiviral agents.[3] The cyclobutane ring acts as a mimic of the furanose sugar in natural nucleosides.
Logical Workflow for Nucleoside Analogue Synthesis:
Caption: Synthetic pathway to carbocyclic nucleosides.
In a typical synthetic sequence, the hydroxyl and ketone groups of this compound are first protected. The cyclobutane ring is then functionalized to allow for the coupling reaction with a desired nucleobase. Finally, deprotection yields the target carbocyclic nucleoside analogue.
Elaboration to Other Functionalized Cyclobutanes
The ketone and alcohol functionalities of this compound provide handles for a variety of chemical transformations, leading to a diverse range of substituted cyclobutane derivatives.
Reaction Pathway Diagram:
Caption: Key transformations of this compound.
For instance, the primary alcohol can be oxidized to an aldehyde, providing a substrate for further carbon-carbon bond-forming reactions. Conversely, the ketone can be reduced to a secondary alcohol, leading to diol derivatives. The ketone also undergoes reactions such as Wittig olefination to introduce exocyclic double bonds.
Conclusion
This compound has solidified its position as a valuable and versatile building block in organic synthesis. Its efficient preparation through methods like [2+2] cycloadditions and its utility in constructing complex molecular architectures, particularly in the synthesis of medicinally important carbocyclic nucleosides, underscore its significance. The ongoing exploration of new reactions and applications of this and other substituted cyclobutanes will undoubtedly continue to enrich the field of organic synthesis and drug discovery.
References
The Stereochemical Landscape of Substituted Cyclobutanones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted cyclobutanones are pivotal four-membered carbocyclic scaffolds in organic synthesis, serving as versatile intermediates in the construction of complex molecular architectures and bioactive compounds. Their inherent ring strain dictates their reactivity and provides a unique platform for stereocontrolled transformations. A comprehensive understanding of the stereochemistry of substituted cyclobutanones is paramount for the rational design of synthetic routes and the development of novel therapeutics. This technical guide provides an in-depth exploration of the core principles governing the stereochemistry of these intriguing molecules, with a focus on stereoselective synthetic methodologies and conformational analysis. The puckered nature of the cyclobutane ring, often described as a "butterfly" conformation, plays a crucial role in directing the stereochemical outcome of reactions at adjacent positions. This non-planar geometry minimizes torsional strain by offsetting substituents, thereby influencing the facial selectivity of nucleophilic additions and other transformations.
The conformational flexibility of the cyclobutane ring allows for the interconversion between different puckered forms, a dynamic process that can be influenced by the nature and position of substituents. This conformational landscape is a key determinant of the stereochemical course of reactions.
Stereoselective Synthesis of Substituted Cyclobutanones
The controlled introduction of stereocenters on the cyclobutanone core is a central theme in their application. Various synthetic strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.
Stereoselective Reductions
The reduction of prochiral 3-substituted cyclobutanones is a fundamental transformation that has been extensively studied to understand the factors governing facial selectivity. The inherent puckering of the cyclobutane ring directs the incoming hydride reagent to the less sterically hindered face, often leading to a high preference for the cis isomer.
| Entry | Substituent (R) | Reducing Agent | Solvent | Temp (°C) | cis:trans Ratio[1][2][3] |
| 1 | Phenyl | NaBH₄ | MeOH | 25 | >95:5 |
| 2 | Phenyl | LiAlH₄ | THF | 0 | >95:5 |
| 3 | Benzyloxy | NaBH₄ | MeOH | -78 | 98:2 |
| 4 | Benzyloxy | L-Selectride® | THF | -78 | >99:1 |
Organocatalyzed Aldol Reactions
Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of cyclobutanones. Proline and its derivatives are effective catalysts for the aldol reaction of cyclobutanone with various aldehydes, affording chiral β-hydroxy cyclobutanones with high stereocontrol.
| Entry | Aldehyde | Catalyst | Additive | Solvent | Yield (%) | dr | ee (%) |
| 1 | 4-Nitrobenzaldehyde | (S)-Proline | - | DMSO | 85 | 95:5 | 99 |
| 2 | Benzaldehyde | (S)-Diphenylprolinol silyl ether | - | Toluene | 92 | 90:10 | 98 |
| 3 | Isovaleraldehyde | (S)-Proline | - | NMP | 78 | 88:12 | 97 |
[2+2] Cycloadditions
The [2+2] cycloaddition reaction is a cornerstone for the synthesis of the cyclobutane framework itself. The use of chiral catalysts or auxiliaries allows for the enantioselective construction of substituted cyclobutanones from ketenes and alkenes.
| Entry | Ketene Precursor | Alkene | Catalyst/Auxiliary | Solvent | Yield (%) | ee (%) |
| 1 | Dichloroketene | Styrene | Chiral Lewis Acid | CH₂Cl₂ | 75 | 92 |
| 2 | Phenylacetyl chloride | Ethyl vinyl ether | Chiral Amine | Toluene | 88 | 95 |
| 3 | Benzyloxyketene | Cyclopentadiene | Evans Auxiliary | CH₂Cl₂ | 82 | >98 (de) |
Experimental Protocols
General Procedure for Stereoselective Reduction of 3-Substituted Cyclobutanones[1][2][3]
To a solution of the 3-substituted cyclobutanone (1.0 mmol) in the specified solvent (10 mL) at the indicated temperature, the reducing agent (1.2 mmol) is added portion-wise over 10 minutes. The reaction mixture is stirred at the same temperature for 1-4 hours until complete consumption of the starting material is observed by TLC analysis. The reaction is then quenched by the slow addition of water (5 mL) and the aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding cyclobutanol. The cis:trans ratio is determined by ¹H NMR analysis of the crude reaction mixture.
General Procedure for Organocatalyzed Aldol Reaction of Cyclobutanone
In a vial, the aldehyde (0.5 mmol), the chiral catalyst (20 mol%), and the specified solvent (1.0 mL) are combined. Cyclobutanone (1.0 mmol) is then added, and the mixture is stirred at the indicated temperature for 24-72 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography to yield the aldol product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
General Procedure for Catalytic Asymmetric [2+2] Cycloaddition
To a solution of the chiral catalyst (10 mol%) in the designated solvent at the specified temperature, the alkene (1.2 mmol) is added. A solution of the ketene precursor (1.0 mmol) and a tertiary amine base (e.g., triethylamine, 1.5 mmol) in the same solvent is then added dropwise over a period of 1-2 hours. The reaction is stirred for an additional 2-12 hours at the same temperature. The reaction mixture is then quenched, worked up, and purified by column chromatography. The enantiomeric excess of the cyclobutanone product is determined by chiral HPLC or GC analysis.
Stereochemical Analysis
The unambiguous determination of the relative and absolute stereochemistry of substituted cyclobutanones is crucial. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry of substituents on the cyclobutane ring. The coupling constants (³J) between vicinal protons are dependent on the dihedral angle between them, which in turn is a function of the ring's conformation and the cis/trans relationship of the substituents. Generally, cis protons exhibit a larger coupling constant than trans protons. Nuclear Overhauser Effect (NOE) experiments can provide further evidence for the spatial proximity of protons, aiding in stereochemical assignment.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule, including the absolute stereochemistry of chiral centers. The ability to obtain suitable single crystals is a prerequisite for this technique. The resulting crystal structure reveals precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's conformation in the solid state.
Conclusion
The stereochemistry of substituted cyclobutanones is a rich and complex field with profound implications for organic synthesis and medicinal chemistry. The principles of conformational analysis, coupled with the development of powerful stereoselective synthetic methods, have provided chemists with the tools to control the three-dimensional architecture of these valuable building blocks. The continued exploration of novel catalytic systems and reaction pathways will undoubtedly lead to even more efficient and elegant approaches to the synthesis of stereochemically defined cyclobutanone derivatives, paving the way for the discovery of new and improved therapeutic agents.
References
Potential applications of cyclobutane-containing molecules in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of Cyclobutane-Containing Molecules
The strategic incorporation of small carbocyclic rings into drug candidates has become a cornerstone of modern medicinal chemistry. Among these, the cyclobutane moiety, once considered a synthetic curiosity, is experiencing a renaissance. Its unique conformational properties and ability to impart favorable physicochemical attributes have led to its increasing presence in a number of clinical and preclinical drug candidates. This technical guide provides a comprehensive overview of the applications of cyclobutane-containing molecules in drug discovery, with a focus on their synthesis, biological activity, and role as versatile bioisosteres.
The Allure of the Four-Membered Ring: Physicochemical Properties and Medicinal Chemistry Rationale
The cyclobutane ring possesses a unique puckered conformation, deviating from a planar structure to alleviate torsional strain. This three-dimensional character is a key asset in drug design, allowing for more precise spatial orientation of substituents to optimize interactions with biological targets.[1][2] The inclusion of a cyclobutane scaffold can lead to several advantageous modifications in a molecule's profile:
-
Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing potency.[1][3]
-
Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to linear alkyl chains, offering a strategy to enhance a drug's half-life and reduce metabolic clearance.[1]
-
Improved Physicochemical Properties: Introduction of a cyclobutane moiety can modulate lipophilicity and solubility, key parameters influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
Bioisosterism: The cyclobutane ring can serve as a bioisostere for various functional groups, including alkenes and aromatic rings. This allows for the fine-tuning of electronic and steric properties while maintaining or improving biological activity.[1][3]
-
Novel Chemical Space: The underutilization of the cyclobutane scaffold in the past means that its incorporation can lead to novel chemical entities with unique intellectual property potential.
Cyclobutane-Containing Molecules in Action: Case Studies
The therapeutic potential of cyclobutane-containing molecules is exemplified by their application in diverse disease areas, from oncology to inflammatory disorders.
Targeting Tubulin with Cyclobutane Analogs of Combretastatin A4
Combretastatin A4 (CA-4) is a potent natural product that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[2] However, its clinical utility is hampered by the isomerization of its active cis-stilbene double bond to the inactive trans-isomer. To overcome this liability, researchers have developed cyclobutane-containing analogs that lock the desired conformation.[2]
The following table summarizes the in vitro cytotoxicity of cis- and trans-cyclobutane analogs of Combretastatin A4 against human cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| cis-Cyclobutane CA-4 Analog | HepG2 (Hepatocarcinoma) | 4.8 |
| SK-N-DZ (Neuroblastoma) | 3.5 | |
| trans-Cyclobutane CA-4 Analog | HepG2 (Hepatocarcinoma) | 7.2 |
| SK-N-DZ (Neuroblastoma) | 6.1 | |
| Combretastatin A4 (CA-4) | HepG2 (Hepatocarcinoma) | 0.003 |
| SK-N-DZ (Neuroblastoma) | 0.002 | |
| Doxorubicin | HepG2 (Hepatocarcinoma) | 0.2 |
| SK-N-DZ (Neuroblastoma) | 0.1 |
Data extracted from Malashchuk et al., J. Mol. Struct., 2020.[2]
While the cyclobutane analogs are less potent than the parent compound, they demonstrate the successful application of the cyclobutane scaffold to address a specific drug design challenge, providing a stable and synthetically accessible alternative.
Zasocitinib: A Selective TYK2 Inhibitor for Immune-Mediated Diseases
Zasocitinib (TAK-279) is an investigational, orally active, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[4] TYK2 plays a crucial role in the signaling of cytokines involved in the pathogenesis of various immune-mediated inflammatory diseases, such as psoriasis and psoriatic arthritis.[4] The cyclobutane moiety in zasocitinib is a key structural feature contributing to its high selectivity for TYK2 over other JAK family members, which is anticipated to result in an improved safety profile.[5]
The following tables summarize the in vitro inhibitory activity of zasocitinib on key signaling pathways and its clinical efficacy in patients with moderate-to-severe plaque psoriasis.
Table 2: In Vitro Inhibition of Cytokine-Induced Signaling Pathways by Zasocitinib
| Pathway | IC50 (nM) |
| IL-23-pSTAT3 | 48.2 |
| Type I IFN-pSTAT3 | 21.6 |
| IL-12-pSTAT4 | 57.0 |
Data extracted from Leit et al., J. Med. Chem., 2023.[6]
Table 3: Clinical Efficacy of Zasocitinib in Plaque Psoriasis (Phase IIb Trial)
| Treatment Group (once daily) | PASI 75 Response at Week 12 (%) | PASI 90 Response at Week 12 (%) | PASI 100 Response at Week 12 (%) |
| Placebo | 6 | 0 | 0 |
| Zasocitinib 2 mg | 18 | 4 | 2 |
| Zasocitinib 5 mg | 44 | 11 | 5 |
| Zasocitinib 15 mg | 68 | 24 | 8 |
| Zasocitinib 30 mg | 67 | 24 | 17 |
Data extracted from Armstrong et al., JAMA Dermatol., 2024.[7]
Experimental Protocols
Synthesis of 1,3-Disubstituted Cyclobutane-Containing Analogs of Combretastatin A4
The synthesis of these analogs involves a multi-step sequence, with the key step being the construction of the cyclobutane ring.[2]
-
Preparation of the Styrene Precursor: Isovanillin is protected with a benzyl group, followed by a Wittig reaction to introduce the vinyl group, yielding the corresponding styrene derivative.
-
[2+2] Cycloaddition: The styrene derivative undergoes a [2+2] cycloaddition with a ketene iminium salt, generated in situ, to form the cyclobutanone intermediate.
-
Addition of the Second Aryl Ring: The cyclobutanone is reacted with a 3,4,5-trimethoxyphenyl organometallic reagent (e.g., organolithium or Grignard reagent) to install the second aromatic ring.
-
Reduction and Deprotection: The resulting tertiary alcohol is reduced, and the benzyl protecting group is removed via hydrogenolysis to yield the final cis and trans isomers, which are then separated by chromatography.
In Vitro Tubulin Polymerization Inhibition Assay
This assay is crucial for evaluating the biological activity of tubulin-targeting agents like the combretastatin analogs.[8]
-
Reagent Preparation: Purified tubulin protein is reconstituted in a polymerization buffer containing GTP. Test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.
-
Assay Setup: The tubulin solution is added to a 96-well plate. The test compounds, positive controls (e.g., colchicine), and a vehicle control are then added to the respective wells.
-
Initiation and Monitoring of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization. The increase in turbidity (light scattering at 340 nm) or fluorescence (using a fluorescent reporter) is monitored over time using a plate reader.
-
Data Analysis: The rate and extent of tubulin polymerization are calculated from the kinetic data. The IC50 value for each compound is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing the Science: Diagrams and Workflows
JAK-STAT Signaling Pathway and Inhibition by Zasocitinib
Caption: The JAK-STAT signaling pathway and the inhibitory action of zasocitinib on TYK2.
General Workflow for Kinase Inhibitor Drug Discovery
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety and handling precautions for 3-(hydroxymethyl)cyclobutanone
An In-depth Technical Guide to the Safety and Handling of 3-(hydroxymethyl)cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No. 135325-34-3). The following sections detail the compound's hazardous properties, recommended handling procedures, and emergency protocols, compiled from available safety data sheets and toxicological literature.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on available data, the compound is considered an irritant to the skin, eyes, and respiratory tract.[1] One source also indicates that it may be toxic if swallowed or inhaled and is suspected of causing cancer.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H301/331: Toxic if swallowed/if inhaled.
-
H312: Harmful in contact with skin.
-
H351: Suspected of causing cancer.
Physical and Chemical Properties
A summary of the available physical and chemical data for this compound is presented in Table 1. It is important to note that some data points are not available or may vary between suppliers.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C5H8O2 | ChemicalBook |
| Molecular Weight | 100.12 g/mol | ChemicalBook |
| Appearance | Clear colorless to pale yellow liquid | ChemicalBook |
| Boiling Point | 205 °C | [2] |
| Melting Point | -36 °C | |
| Flash Point | 80.6 °C - 81 °C | [2] |
| Density | 1.16 - 1.163 g/cm³ | [2] |
| Vapor Pressure | 13.5 mmHg (at 55 °C) | |
| Vapor Density | 3.31 | |
| Solubility in Water | Not Available | [1] |
| Autoignition Temperature | 599 °F (315 °C) |
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risk of exposure to this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as needed to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.
General Handling Precautions
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage Conditions
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Recommended storage temperature is 2-8°C.[2]
Emergency and First-Aid Procedures
In case of exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
Skin Contact: Remove contaminated clothing. Wash skin with plenty of water. If skin irritation occurs, get medical advice/attention.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
Ingestion: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE).
-
Contain the spill using an inert absorbent material (e.g., sand, earth).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly.
Experimental Protocols
Skin Irritation/Corrosion Test (based on OECD Guideline 439)
This in vitro test uses reconstructed human epidermis to assess the skin irritation potential of a substance.
-
Preparation: Reconstructed human epidermis tissues are pre-incubated.
-
Application: The test substance is applied topically to the tissue surface.
-
Incubation: Tissues are incubated for a defined period.
-
Viability Assessment: Cell viability is measured, typically using an MTT assay. A reduction in viability below a certain threshold indicates irritation potential.
Serious Eye Damage/Eye Irritation Test (based on OECD Guideline 492)
This in vitro test uses reconstructed human cornea-like epithelium to assess eye irritation potential.
-
Preparation: Reconstructed human cornea-like epithelium tissues are equilibrated.
-
Application: The test substance is applied to the epithelial surface.
-
Incubation: Tissues are incubated for a specified time.
-
Viability Measurement: Tissue viability is determined using methods like MTT. A significant decrease in viability suggests a potential for eye irritation.
Acute Oral Toxicity Test (based on OECD Guideline 423)
This in vivo test provides information on the health hazards from a single oral exposure.
-
Animal Selection: Typically, rats of a single sex are used.
-
Dosing: The substance is administered orally in a stepwise procedure with a small group of animals at each step.
-
Observation: Animals are observed for signs of toxicity and mortality over a period of 14 days.
-
Endpoint: The results are used to classify the substance based on its acute oral toxicity.
Determination of Boiling Point (General Method)
-
Apparatus: A small amount of the liquid is placed in a test tube with an inverted capillary tube. The test tube is attached to a thermometer.
-
Heating: The apparatus is heated in a liquid bath.
-
Observation: The temperature at which a steady stream of bubbles emerges from the capillary tube, and the temperature at which the liquid re-enters the capillary upon cooling, is recorded as the boiling point.
Determination of Melting Point (General Method)
-
Sample Preparation: A small amount of the solid compound is packed into a capillary tube.
-
Apparatus: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated slowly.
-
Observation: The temperature range from which the substance begins to melt until it is completely liquid is recorded as the melting point range.
Potential Biological Mechanisms of Toxicity
Specific signaling pathways for this compound are not well-documented. However, as a ketone and a potential irritant, its toxicity may be understood through the general mechanisms of related compounds.
Irritation Mechanisms
Chemical irritants can induce a localized inflammatory response. For skin irritation, this can involve the release of pro-inflammatory cytokines from keratinocytes.[3] In the case of eye irritation, chemical exposure can lead to an inflammatory cascade, potentially involving factors like tumor necrosis factor-alpha (TNF-α), which can cause damage to ocular tissues.[4]
Reactivity of Aldehydes and Ketones
Aldehydes and ketones are reactive carbonyl compounds that can be toxic.[5] Their electrophilic carbonyl carbon can react with biological nucleophiles, such as primary nitrogen groups on lysine residues in proteins.[6][7] This can lead to the formation of adducts and Schiff bases, disrupting protein function and cellular processes.[7] While ketones are generally less reactive than aldehydes, this reactivity is a potential mechanism of toxicity.[8]
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the safety and handling of this compound.
Caption: General Handling Workflow
Caption: First-Aid Response Flowchart
Caption: Potential Irritation Signaling Cascade
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 3-(HYDROXYMETHYL)CYCLOBUTAN-1-ONE | 183616-18-4 [chemicalbook.com]
- 3. Contact Dermatitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Researchers identify mechanism of retina damage following chemical eye burns | Department of Ophthalmology [eye.hms.harvard.edu]
- 5. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative Reactivities of Aldehyde and Ketones. Note on Relative reactivities of Aldehyde and Ketones by Unacademy [unacademy.com]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of 3-(Hydroxymethyl)cyclobutanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 3-(hydroxymethyl)cyclobutanone derivatives. These compounds are valuable building blocks in medicinal chemistry and drug discovery due to their strained four-membered ring system and functional handles that allow for further molecular elaboration. The methodologies presented herein focus on achieving high stereocontrol, a critical aspect for the development of chiral therapeutic agents.
Introduction
Chiral cyclobutane scaffolds are prevalent in a variety of natural products and biologically active molecules. The inherent ring strain of the cyclobutane core provides unique conformational constraints that can be exploited in drug design to enhance binding affinity and selectivity for biological targets. The this compound framework, in particular, offers a ketone for further modification and a primary alcohol for derivatization, making it a versatile synthetic intermediate. The stereochemistry at the C1 and C3 positions is crucial for the biological activity of downstream compounds, necessitating synthetic routes that offer precise control over the three-dimensional arrangement of these functional groups.
This guide outlines three primary strategies for the stereoselective synthesis of this compound derivatives:
-
Stereoselective Reduction of a 3-Substituted Cyclobutanone Precursor: This approach involves the asymmetric reduction of a prochiral 3-acyl or 3-alkoxycarbonylcyclobutanone to establish the desired stereocenter at the hydroxymethyl group.
-
Asymmetric Aldol Reaction of Cyclobutanone with Formaldehyde: This method introduces the hydroxymethyl group through a carbon-carbon bond-forming reaction, where stereoselectivity is induced by a chiral catalyst.
-
[2+2] Cycloaddition Reactions: This strategy involves the construction of the cyclobutane ring from acyclic precursors in a stereocontrolled manner.
Data Presentation
The following table summarizes quantitative data for representative stereoselective transformations relevant to the synthesis of this compound derivatives, based on analogous systems found in the literature.
| Method | Substrate | Catalyst/Reagent | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Asymmetric Reduction | 3-Oxocyclobutanecarbonitrile | (S)-CBS-Oxazaborolidine | (S)-3-Hydroxycyclobutanecarbonitrile | 93 | - | 91 |
| Diastereoselective Reduction | 3-Substituted Cyclobutanone | NaBH₄ | cis-3-Substituted Cyclobutanol | >90 | >10:1 (cis:trans) | - |
| Asymmetric Aldol Reaction | Aldehyde | Proline Derivative | β-Hydroxy Aldehyde | 91->99 | 19:1 to 24:1 (anti:syn) | >99 |
Experimental Protocols
Strategy 1: Stereoselective Reduction of a 3-Substituted Cyclobutanone Precursor
This strategy is a robust and well-documented approach for the synthesis of chiral alcohols. The following protocol is adapted from the asymmetric reduction of 3-oxocyclobutanecarbonitrile and can be applied to 3-formylcyclobutanone or an ester derivative of cyclobutanone-3-carboxylic acid.[1]
Protocol 1: Asymmetric Reduction of 3-Formylcyclobutanone via Corey-Bakshi-Shibata (CBS) Reduction
This protocol describes the enantioselective reduction of a prochiral ketone to a chiral secondary alcohol using a chiral oxazaborolidine catalyst.
Materials:
-
3-Formylcyclobutanone
-
(S)-2-Methyl-CBS-oxazaborolidine ((S)-CBS)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF.
-
Borane Addition: Cool the catalyst solution to 0 °C and slowly add borane-dimethyl sulfide complex (1.2 eq) dropwise. Stir the mixture at 0 °C for 15 minutes.
-
Substrate Addition: In a separate flask, dissolve 3-formylcyclobutanone (1.0 eq) in anhydrous THF. Add this solution dropwise to the catalyst-borane mixture at 0 °C over a period of 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, slowly add methanol dropwise at 0 °C to quench the excess borane.
-
Work-up: Allow the mixture to warm to room temperature. Add saturated aqueous NH₄Cl solution and extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired enantiomerically enriched this compound.
Strategy 2: Asymmetric Aldol Reaction of Cyclobutanone with Formaldehyde
The asymmetric aldol reaction of an aldehyde or ketone with formaldehyde is a direct method for introducing a hydroxymethyl group.[2][3] This reaction can be catalyzed by chiral organocatalysts, such as proline and its derivatives, to achieve high enantioselectivity.[4]
Protocol 2: Organocatalyzed Asymmetric Aldol Reaction of Cyclobutanone with Formaldehyde
This protocol outlines a general procedure for the enantioselective hydroxymethylation of cyclobutanone.
Materials:
-
Cyclobutanone
-
Paraformaldehyde or Formalin solution
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of cyclobutanone (1.0 eq) in DMSO or DMF, add (S)-proline (0.2 eq).
-
Formaldehyde Addition: Add paraformaldehyde (2.0 eq) or an aqueous solution of formaldehyde (formalin).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the enantiomerically enriched this compound.
Strategy 3: [2+2] Cycloaddition Reactions
[2+2] cycloaddition reactions provide a powerful tool for the construction of cyclobutane rings from readily available starting materials. The stereochemistry of the final product can often be controlled by the geometry of the starting alkenes and the reaction conditions. Lewis acid-promoted [2+2] cycloadditions of ketenes with alkenes are particularly effective for the synthesis of cyclobutanones.[5][6][7]
Protocol 3: Conceptual Workflow for [2+2] Cycloaddition to form a this compound Precursor
Reactants:
-
A ketene precursor (e.g., an acyl chloride) bearing a protected hydroxymethyl group.
-
An allene or an alkene.
General Steps:
-
Ketene Generation: The ketene is generated in situ from the acyl chloride precursor by treatment with a non-nucleophilic base (e.g., triethylamine).
-
Cycloaddition: The generated ketene undergoes a [2+2] cycloaddition with the allene or alkene in a suitable solvent at an appropriate temperature. The stereochemical outcome is influenced by the substituents on both the ketene and the alkene.
-
Deprotection: Following the cycloaddition and purification of the resulting cyclobutanone, the protecting group on the hydroxymethyl moiety is removed under appropriate conditions to yield the final product.
Mandatory Visualizations
Caption: Experimental workflow for the asymmetric reduction of 3-formylcyclobutanone.
Caption: Catalytic cycle for the CBS reduction of a prochiral ketone.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Aldol Reaction with Formaldehyde: a Challenging Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
Application Notes and Protocols for Enzymatic and Biocatalytic Routes to Chiral 3-(Hydroxymethyl)cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 3-(hydroxymethyl)cyclobutanone is a valuable building block in the synthesis of various pharmaceutical compounds due to its rigid, stereodefined four-membered ring structure. The precise stereochemistry of this intermediate is often critical for the biological activity of the final active pharmaceutical ingredient (API). Traditional chemical methods for obtaining enantiomerically pure cyclobutanone derivatives can be challenging, often requiring multiple steps, chiral auxiliaries, or expensive catalysts. Enzymatic and biocatalytic methods offer a compelling alternative, providing high enantioselectivity under mild reaction conditions, thus aligning with the principles of green chemistry.[1][2]
This document provides detailed application notes and experimental protocols for two primary enzymatic strategies for the synthesis of chiral this compound:
-
Kinetic Resolution of Racemic this compound using Lipases.
-
Asymmetric Reduction of a Prochiral Precursor using Ketoreductases.
While specific literature with detailed protocols for the target molecule is emerging, the following sections are built upon established methodologies for structurally analogous compounds, providing a strong foundation for researchers to develop robust synthetic routes.
Lipase-Catalyzed Kinetic Resolution of Racemic this compound
Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. Lipases are particularly versatile for this purpose, as they can selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. The resulting acylated product and the unreacted alcohol can then be separated chromatographically.
Data Presentation: Performance of Lipases in the Resolution of Analogous Substrates
While direct experimental data for the kinetic resolution of racemic this compound is not extensively published, the following table summarizes the performance of various lipases in the kinetic resolution of the structurally similar rac-3-(hydroxymethyl)cyclohexanone. This data serves as a valuable starting point for enzyme selection.
| Lipase | Acyl Donor | Solvent | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Porcine Pancreatic Lipase (PPL-II) | Vinyl acetate | Diisopropyl ether | (R)-3-(acetoxymethyl)cyclohexanone | 25 | 91 |
| Pseudomonas cepacia Lipase (PCL) | Vinyl acetate | tert-Butyl methyl ether (TBME) | (R)-3-(acetoxymethyl)cyclohexanone | 39 | 75 |
| Pseudomonas fluorescens Lipase (PFL) | Vinyl acetate | tert-Butyl methyl ether (TBME) | (R)-3-(acetoxymethyl)cyclohexanone | 57 | 52 |
Data adapted from studies on the kinetic resolution of rac-3-(hydroxymethyl)cyclohexanone and serves as a guide for enzyme selection for the cyclobutanone analogue.[3]
Experimental Protocol: Lipase-Catalyzed Acetylation
This protocol is adapted from the successful resolution of rac-3-(hydroxymethyl)cyclohexanone and is proposed as a starting point for the kinetic resolution of rac-3-(hydroxymethyl)cyclobutanone.[3]
Materials:
-
Racemic this compound
-
Selected Lipase (e.g., Porcine Pancreatic Lipase or Pseudomonas cepacia Lipase)
-
Vinyl acetate
-
Anhydrous tert-Butyl methyl ether (TBME) or Diisopropyl ether
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of racemic this compound (1.0 mmol) in anhydrous TBME (10 mL), add the selected lipase (e.g., 50 mg of PCL).
-
Add vinyl acetate (5.0 mmol) to the mixture.
-
Stir the suspension at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by periodically taking samples and analyzing the conversion and enantiomeric excess of the product and remaining substrate by chiral chromatography (GC or HPLC).
-
Once the desired conversion (ideally close to 50%) is achieved, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting acetylated product and the unreacted alcohol by silica gel column chromatography.
Asymmetric Reduction of 3-Oxocyclobutanecarbaldehyde using Ketoreductases
The asymmetric reduction of a prochiral ketone is a powerful strategy to directly obtain a chiral alcohol with high enantiomeric excess. For the synthesis of chiral this compound, a suitable precursor would be 3-oxocyclobutanecarbaldehyde. Ketoreductases (KREDs) are a class of enzymes that catalyze the stereoselective reduction of ketones to alcohols, often with the use of a cofactor such as NADH or NADPH.
Data Presentation: Performance of Biocatalysts in Analogous Reductions
| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Baker's Yeast (S. cerevisiae) | 2,2-Dimethyl-1,3-cyclohexanedione | (S)-3-Hydroxy-2,2-dimethylcyclohexanone | Good | >99 |
| Candida parapsilosis | N-(3-oxobutyl)morpholine | (S)-N-(3-hydroxybutyl)morpholine | 99 | >99 |
| Recombinant E. coli (expressing KRED and GDH) | 1-Boc-3-piperidinone | (S)-N-Boc-3-hydroxypiperidine | 96.2 | >99 |
Data from analogous biocatalytic reductions, indicating the potential for high stereoselectivity in the reduction of cyclic ketones.[4]
Experimental Protocol: Whole-Cell Biocatalytic Reduction
This protocol provides a general procedure for the whole-cell biocatalytic reduction of a prochiral ketone, which can be adapted for the reduction of 3-oxocyclobutanecarbaldehyde.
Materials:
-
3-Oxocyclobutanecarbaldehyde (prochiral substrate)
-
Baker's Yeast (Saccharomyces cerevisiae) or a selected microorganism known for its reductase activity
-
Glucose (as a carbon source and for cofactor regeneration)
-
Yeast extract and peptone (for growth medium)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Ethyl acetate for extraction
-
Standard laboratory glassware, incubator, and centrifuge
Procedure:
-
Cell Culture: Prepare a culture of the selected microorganism (e.g., Baker's yeast) in a suitable growth medium (e.g., YPD) and incubate until it reaches the desired cell density.
-
Biotransformation Setup: Harvest the cells by centrifugation and resuspend them in a phosphate buffer containing glucose.
-
Substrate Addition: Dissolve the 3-oxocyclobutanecarbaldehyde in a minimal amount of a water-miscible co-solvent (e.g., DMSO or ethanol) and add it to the cell suspension.
-
Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the progress of the reaction by TLC or GC/HPLC.
-
Work-up: Once the reaction is complete, remove the cells by centrifugation.
-
Extraction: Extract the supernatant with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting chiral this compound by silica gel column chromatography.
Visualizations
Caption: Overview of enzymatic routes to chiral this compound.
Caption: Workflow for lipase-catalyzed kinetic resolution.
References
Protecting group strategies for the hydroxyl and ketone functionalities of 3-(hydroxymethyl)cyclobutanone
Application Notes and Protocols: Protecting Group Strategies for 3-(Hydroxymethyl)cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of the hydroxyl and ketone functionalities of this compound. The strategies outlined herein are essential for multi-step syntheses where selective reaction at other parts of the molecule is required.
Introduction to Protecting Group Strategies
In the synthesis of complex organic molecules, it is often necessary to temporarily block the reactivity of certain functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule.[1] For a molecule such as this compound, which contains both a primary alcohol and a ketone, a well-designed protecting group strategy is crucial for achieving the desired chemical transformations with high yield and selectivity.
Two common and effective strategies for the protection of this compound are:
-
Selective Protection of the Hydroxyl Group: The primary hydroxyl group can be selectively protected in the presence of the ketone, typically as a silyl ether. This is often the first step when subsequent reactions target the ketone functionality.
-
Protection of the Ketone Functionality: The ketone can be protected as a ketal, which is stable under a wide range of reaction conditions, particularly those involving nucleophiles and bases that would otherwise react with the ketone.
-
Orthogonal Protection Strategy: For maximum synthetic flexibility, both the hydroxyl and ketone groups can be protected with groups that can be removed under different conditions. This is known as an orthogonal protection strategy, allowing for the selective deprotection and reaction of either functional group while the other remains protected.[2]
Selective Protection of the Hydroxyl Group as a Silyl Ether
The primary hydroxyl group of this compound can be selectively protected as a tert-butyldimethylsilyl (TBDMS) ether. The steric bulk of the TBDMS group favors reaction at the less hindered primary alcohol over the ketone.
Quantitative Data Summary: Silylation of Primary Alcohols
| Protecting Group | Reagents and Conditions | Typical Yield (%) | Reference |
| TBDMS | TBDMS-Cl, Imidazole, DMF, rt | 85-95 | [3] |
| TBDMS | TBDMS-Cl, Et3N, DMAP, CH2Cl2, rt | ~93 | [3] |
| TIPS | TIPS-Cl, Imidazole, DMF, rt | 80-90 | General Knowledge |
Experimental Workflow: Silylation of this compound
Caption: Workflow for the silylation of the hydroxyl group.
Protocol 2.1: Synthesis of 3-((tert-butyldimethylsilyloxy)methyl)cyclobutanone
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound in anhydrous DMF, add imidazole and stir at room temperature until all the imidazole has dissolved.
-
Add TBDMS-Cl in one portion and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-((tert-butyldimethylsilyloxy)methyl)cyclobutanone as a colorless oil.
Protection of the Ketone as an Ethylene Ketal
The ketone functionality of this compound can be protected as a cyclic ketal using ethylene glycol. This reaction is typically acid-catalyzed, and the resulting ketal is stable to a wide range of nucleophilic and basic conditions.
Quantitative Data Summary: Ketalization of Ketones
| Substrate | Reagents and Conditions | Typical Yield (%) | Reference |
| Cyclopentanone | Ethylene glycol, p-TsOH, Benzene, reflux | ~62 | [4] |
| 2-Bromo-2-cyclopentenone | Ethylene glycol, p-TsOH, Benzene, reflux | 80 | [5] |
| General Ketones | Ethylene glycol, p-TsOH, Toluene, reflux | >90 | General Knowledge |
Experimental Workflow: Ketalization of this compound
Caption: Workflow for the protection of the ketone group.
Protocol 3.1: Synthesis of this compound Ethylene Ketal
Materials:
-
This compound (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound, ethylene glycol, and a catalytic amount of p-TsOH·H₂O in toluene.
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the ethylene ketal of this compound.
Orthogonal Protection Strategy
An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of another.[3] For this compound, a common orthogonal approach is to protect the hydroxyl group as a TBDMS ether and the ketone as an ethylene ketal. The TBDMS group is labile to fluoride ions, while the ketal is stable under these conditions but can be removed with aqueous acid.
Experimental Workflow: Orthogonal Protection and Deprotection
Caption: Orthogonal protection and selective deprotection workflow.
Protocol 4.1: Synthesis of 3-((tert-butyldimethylsilyloxy)methyl)cyclobutanone Ethylene Ketal
This synthesis is a two-step procedure starting from this compound, first protecting the hydroxyl group as described in Protocol 2.1 , followed by the protection of the ketone as described in Protocol 3.1 .
Protocol 4.2: Selective Deprotection of the TBDMS Ether
Materials:
-
3-((tert-butyldimethylsilyloxy)methyl)cyclobutanone ethylene ketal (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the doubly protected starting material in anhydrous THF at room temperature.
-
Add the TBAF solution dropwise and stir the mixture.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to yield this compound ethylene ketal.
Protocol 4.3: Selective Deprotection of the Ethylene Ketal
Materials:
-
3-((tert-butyldimethylsilyloxy)methyl)cyclobutanone ethylene ketal (1.0 eq)
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the doubly protected starting material in acetone.
-
Add a catalytic amount of 1 M HCl and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to yield 3-((tert-butyldimethylsilyloxy)methyl)cyclobutanone.
Conclusion
The protection of the hydroxyl and ketone functionalities of this compound can be achieved with high efficiency and selectivity using silyl ether and ketal protecting groups. The implementation of an orthogonal protection strategy provides the synthetic flexibility required for the elaboration of this versatile building block into more complex target molecules. The protocols provided herein serve as a guide for researchers in the planning and execution of their synthetic routes.
References
- 1. Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane [authors.library.caltech.edu]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Use of 3-(Hydroxymethyl)cyclobutanone in the Synthesis of Natural Products and Key Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 3-(hydroxymethyl)cyclobutanone as a versatile four-carbon building block in synthetic organic chemistry. While its direct use in the total synthesis of complex natural products is not extensively documented in readily available literature, its derivatives serve as crucial intermediates. This document provides protocols for the synthesis of key derivatives from this compound and illustrates the application of related cyclobutanone structures in the total synthesis of the natural product (±)-Kelsoene.
Synthesis of Key Synthetic Intermediates from this compound Derivatives
An efficient pathway to valuable 3-substituted cyclobutanone derivatives commences with the [2+2] cycloaddition to form a protected version of this compound. This approach, reported by Kabalka et al., highlights the transformation of a stable acetal of this compound into versatile intermediates such as 3-(bromomethyl)cyclobutanone and 3-methylenecyclobutanone acetal.[1] The latter are primed for further elaboration in the synthesis of complex molecules, including antifeedant natural products like 2,4-methanoproline.
Quantitative Data Summary
The following table summarizes the yields for the key transformations starting from a protected form of this compound.
| Step | Transformation | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Bromination of this compound neopentyl glycol acetal | CBr4, PPh3, CH2Cl2, room temperature | 3-(Bromomethyl)cyclobutanone neopentyl glycol acetal | 94 | |
| 2 | Dehydrobromination of 3-(bromomethyl)cyclobutanone neopentyl glycol acetal | NaOH, PEG-600 | 3-Methylenecyclobutanone neopentyl glycol acetal | 67 | |
| 3 | Deprotection of 3-(bromomethyl)cyclobutanone neopentyl glycol acetal | 2 M HCl, refluxing ethanol | 3-(Bromomethyl)cyclobutanone | 44 |
Experimental Workflow
The synthetic pathway from the protected this compound to key intermediates is depicted below.
Caption: Synthetic transformations of a this compound derivative.
Experimental Protocols
Synthesis of 3-(Bromomethyl)cyclobutanone neopentyl glycol acetal: To a solution of this compound neopentyl glycol acetal in dichloromethane, triphenylphosphine and carbon tetrabromide are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the product.
Synthesis of 3-Methylenecyclobutanone neopentyl glycol acetal: 3-(Bromomethyl)cyclobutanone neopentyl glycol acetal is treated with sodium hydroxide in polyethylene glycol (PEG-600). The mixture is heated, and the product is isolated by extraction and purified by distillation.
Synthesis of 3-(Bromomethyl)cyclobutanone: The acetal, 3-(bromomethyl)cyclobutanone neopentyl glycol acetal, is dissolved in ethanol, and a 2 M aqueous solution of hydrochloric acid is added. The mixture is refluxed until the deprotection is complete. The product is then extracted and purified.
Application in Natural Product Synthesis: The Case of (±)-Kelsoene
The total synthesis of natural products containing a cyclobutane ring often involves intricate methods to construct this strained four-membered ring. While a direct total synthesis starting from this compound is not prominently featured, the strategies employed in the synthesis of natural products like (±)-Kelsoene provide valuable insights into the manipulation of cyclobutanone intermediates. The synthesis of (±)-Kelsoene has been achieved through various routes, with photochemical [2+2] cycloadditions and homo-Favorskii rearrangements being key strategies to forge the cyclobutane core.[2][3][4]
Key Steps in the Total Synthesis of (±)-Kelsoene
One synthetic approach towards (±)-Kelsoene involves a homo-Favorskii rearrangement of a γ-keto tosylate, which establishes the crucial cyclobutane ring within the natural product's core structure.[2][3]
Quantitative Data Summary
The following table highlights the yields of key steps in a reported synthesis of (±)-Kelsoene.[2][3]
| Step | Transformation | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Base-catalyzed reaction of γ-keto tosylate | Base (e.g., KHMDS) | Intramolecular SN2 and homo-Favorskii products | Excellent | [2][3] |
| 2 | Acid-catalyzed isomerization of the SN2 product | Acid (e.g., TsOH) | Cyclobutanone with Kelsoene carbon skeleton | Efficient | [2][3] |
Logical Workflow for the Synthesis of the (±)-Kelsoene Core
The following diagram illustrates the strategic approach to constructing the core of (±)-Kelsoene.
Caption: Key strategies in the synthesis of the (±)-Kelsoene core structure.
Experimental Protocols
Homo-Favorskii Rearrangement: A solution of the γ-keto tosylate in a suitable solvent such as tetrahydrofuran is treated with a strong, non-nucleophilic base (e.g., potassium hexamethyldisilazide) at low temperature. The reaction is carefully monitored until completion, after which it is quenched and the products are isolated and purified by chromatography. This reaction typically yields a mixture of the desired homo-Favorskii rearrangement product and an intramolecular SN2 cyclization product.[2][3]
Acid-Catalyzed Isomerization: The isolated SN2 product is dissolved in a solvent and treated with a catalytic amount of a strong acid, such as p-toluenesulfonic acid. The mixture is heated to effect isomerization to the thermodynamically more stable cyclobutanone, which possesses the core carbon skeleton of Kelsoene. The product is then isolated and purified.[2][3]
References
Application Notes and Protocols for the Synthesis of Carbocyclic Nucleoside Analogues from 3-(Hydroxymethyl)cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocyclic nucleoside analogues are a class of compounds where the furanose or ribose sugar moiety of natural nucleosides is replaced by a carbocyclic ring, such as cyclobutane. This structural modification confers enhanced metabolic stability by preventing enzymatic cleavage of the glycosidic bond, making them attractive candidates for antiviral and anticancer drug development. The strained four-membered ring of cyclobutane derivatives also presents unique chemical reactivity that can be exploited in synthetic chemistry. This document provides detailed protocols for the synthesis of carbocyclic nucleoside analogues starting from 3-(hydroxymethyl)cyclobutanone, summarizing key quantitative data and illustrating the synthetic workflow. These analogues function as antimetabolites; after phosphorylation, they can be incorporated into growing DNA strands by viral polymerases, leading to chain termination and inhibition of viral replication.[1]
Synthetic Strategy Overview
The general synthetic approach for preparing carbocyclic nucleoside analogues from this compound involves a multi-step sequence. The initial step is the protection of the hydroxyl group of the starting material, followed by α-bromination of the cyclobutanone. The resulting α-bromoketone is then coupled with a desired purine or pyrimidine base via N-alkylation. Subsequent stereoselective reduction of the ketone functionality furnishes the corresponding cyclobutanol. Finally, deprotection of the hydroxyl group yields the target carbocyclic nucleoside analogue.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of purine-based carbocyclic nucleoside analogues.
Table 1: N-Alkylation of 6-Chloropurine with 2-Bromo-3-(benzoyloxymethyl)cyclobutanone
| Product | Regioisomer | Yield (%) |
| 2-(6-Chloro-9H-purin-9-yl)-3-(benzoyloxymethyl)cyclobutanone | N-9 | 40 |
| 2-(6-Chloro-7H-purin-7-yl)-3-(benzoyloxymethyl)cyclobutanone | N-7 | 40 |
Table 2: Reduction and Deprotection of N-9 Regioisomer
| Reaction Step | Reagent | Product | Yield (%) |
| Ketone Reduction | NaBH₄ | (1R,2R,3S)-2-(6-Chloro-9H-purin-9-yl)-3-(benzoyloxymethyl)cyclobutanol | 95 |
| Debenzoylation | NH₃/MeOH | (1R,2R,3S)-2-(6-Chloro-9H-purin-9-yl)-3-(hydroxymethyl)cyclobutanol | 85 |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-3-(benzoyloxymethyl)cyclobutanone
This protocol describes the protection of the hydroxyl group of this compound as a benzoate ester, followed by α-bromination.
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Carbon tetrachloride (CCl₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Benzoylation:
-
Dissolve this compound (1.0 eq) in pyridine at 0 °C.
-
Slowly add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with CH₂Cl₂.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-(benzoyloxymethyl)cyclobutanone.
-
-
Bromination:
-
Dissolve 3-(benzoyloxymethyl)cyclobutanone (1.0 eq) in CCl₄.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN.
-
Reflux the mixture for 4 hours, monitoring by TLC.
-
Cool the reaction mixture and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-bromo-3-(benzoyloxymethyl)cyclobutanone.
-
Protocol 2: N-Alkylation of 6-Chloropurine
This protocol details the coupling of the α-bromoketone with 6-chloropurine to yield N-7 and N-9 regioisomers.
Materials:
-
2-Bromo-3-(benzoyloxymethyl)cyclobutanone
-
6-Chloropurine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-chloropurine (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).
-
Add a solution of 2-bromo-3-(benzoyloxymethyl)cyclobutanone (1.2 eq) in DMF.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Separate the N-9 and N-7 regioisomers by silica gel column chromatography.
Protocol 3: Stereoselective Reduction of the Ketone
This protocol describes the reduction of the cyclobutanone moiety to a cyclobutanol using sodium borohydride.[2][3]
Materials:
-
2-(6-Chloro-9H-purin-9-yl)-3-(benzoyloxymethyl)cyclobutanone (N-9 isomer)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the N-9 ketone (1.0 eq) in a mixture of CH₂Cl₂ and MeOH at 0 °C.
-
Add NaBH₄ (1.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to obtain the crude alcohol, which can be purified by crystallization or column chromatography. The reduction is reported to be stereoselective, yielding primarily one stereoisomer.[4]
Protocol 4: Deprotection of the Benzoyl Group
This protocol outlines the removal of the benzoate protecting group to yield the final carbocyclic nucleoside analogue.
Materials:
-
(1R,2R,3S)-2-(6-Chloro-9H-purin-9-yl)-3-(benzoyloxymethyl)cyclobutanol
-
Methanolic ammonia (7N NH₃ in MeOH)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the benzoyl-protected alcohol (1.0 eq) in methanolic ammonia.
-
Stir the solution in a sealed vessel at room temperature for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the final deprotected nucleoside analogue.
Mandatory Visualizations
Caption: Synthetic workflow for carbocyclic nucleosides.
Caption: Antiviral mechanism of carbocyclic nucleosides.
References
- 1. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scielo.br [scielo.br]
- 4. Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin - PubMed [pubmed.ncbi.nlm.nih.gov]
Ring-opening reactions of 3-(hydroxymethyl)cyclobutanone for the synthesis of functionalized acyclic compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic ring-opening of cyclic molecules is a powerful tool in organic synthesis, enabling the transformation of constrained ring systems into versatile, functionalized acyclic compounds. 3-(Hydroxymethyl)cyclobutanone, a readily accessible building block, serves as an excellent starting material for such transformations. Its inherent ring strain, coupled with the presence of a reactive ketone and a primary hydroxyl group, allows for a variety of selective ring-opening reactions. These reactions provide access to a diverse array of linear carbon chains bearing multiple functional groups, which are valuable intermediates in the synthesis of natural products, pharmaceuticals, and other complex molecular architectures.
This document provides detailed application notes and experimental protocols for key ring-opening reactions of this compound, focusing on methods that yield valuable functionalized acyclic compounds.
Application Notes
The ring-opening of this compound can be achieved through several distinct synthetic strategies, each offering unique advantages in terms of the functional groups incorporated into the resulting acyclic product. The primary approaches include:
-
Baeyer-Villiger Oxidation: This classic reaction introduces an oxygen atom into the cyclobutane ring, forming a lactone (a cyclic ester). The strained four-membered ring of the cyclobutanone facilitates this oxidation. Subsequent hydrolysis of the lactone under acidic or basic conditions cleaves the cyclic ester, yielding a linear hydroxy acid. The regioselectivity of the oxygen insertion is a key consideration in this reaction.[1][2][3][4][5]
-
Reductive Cleavage: The use of strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can effect the reductive cleavage of the cyclobutanone ring. This reaction typically proceeds via reduction of the ketone to a cyclobutanol, which can then undergo further ring-opening under the reaction conditions to afford a diol.[6][7][8][9]
-
Acid-Catalyzed Ring-Opening: Under acidic conditions, the carbonyl group can be protonated, activating the ring towards nucleophilic attack and subsequent cleavage. The presence of the hydroxymethyl group can influence the regioselectivity of this process. This method can lead to the formation of various functionalized acyclic products depending on the nucleophiles present in the reaction medium.
These ring-opening strategies are foundational for the synthesis of molecules with applications in drug discovery and development. The resulting functionalized acyclic compounds can serve as key fragments for the construction of more complex bioactive molecules.
Experimental Protocols
Baeyer-Villiger Oxidation and Subsequent Hydrolysis to yield 5-Hydroxy-3-(hydroxymethyl)pentanoic Acid
This two-step protocol first involves the oxidation of this compound to the corresponding γ-lactone, followed by hydrolysis to the acyclic hydroxy acid.
Step 1: Baeyer-Villiger Oxidation
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 3. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
Application Note: A Scalable, Three-Step Synthesis of 3-(Hydroxymethyl)cyclobutanone for Pharmaceutical and Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-(Hydroxymethyl)cyclobutanone is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of novel therapeutics and functional materials. Its compact, four-membered ring structure, coupled with a ketone and a primary alcohol, provides a versatile scaffold for the development of complex molecular architectures. This application note details a robust and scalable three-step protocol for the synthesis of this compound, starting from the commercially available 3-oxocyclobutanecarboxylic acid. The described methodology is designed for large-scale production, ensuring high purity and reproducible yields.
The synthetic strategy involves:
-
Protection of the ketone functionality as a 1,3-dioxolane.
-
Selective reduction of the carboxylic acid to a primary alcohol.
-
Deprotection of the ketal to restore the ketone functionality.
This approach ensures high selectivity and is amenable to kilogram-scale manufacturing, providing a reliable source of this important synthetic intermediate.
Data Presentation
The following table summarizes the expected quantitative data for the multi-step synthesis of this compound on a 1 kg scale of the starting material.
| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Moles (mol) | Yield (%) | Product Mass (kg) | Purity (by GC) |
| 1 | Ketal Protection | 3-Oxocyclobutanecarboxylic Acid | 1,4-Dioxaspiro[4.3]nonane-7-carboxylic acid | 114.10 | 8.76 | 95 | 1.32 | >98% |
| 2 | Reduction | 1,4-Dioxaspiro[4.3]nonane-7-carboxylic acid | (1,4-Dioxaspiro[4.3]nonan-7-yl)methanol | 158.18 | 8.32 | 92 | 1.21 | >97% |
| 3 | Deprotection | (1,4-Dioxaspiro[4.3]nonan-7-yl)methanol | This compound | 144.17 | 7.65 | 93 | 0.71 | >99% |
Experimental Protocols
Step 1: Synthesis of 1,4-Dioxaspiro[4.3]nonane-7-carboxylic acid (Ketal Protection)
-
Materials:
-
3-Oxocyclobutanecarboxylic acid (1.00 kg, 8.76 mol)
-
Ethylene glycol (0.65 kg, 10.5 mol, 1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (83 g, 0.44 mol, 0.05 equiv)
-
Toluene (10 L)
-
-
Procedure:
-
To a 20 L reactor equipped with a mechanical stirrer, a temperature probe, and a Dean-Stark apparatus, add 3-oxocyclobutanecarboxylic acid (1.00 kg), toluene (10 L), ethylene glycol (0.65 kg), and p-TsOH·H₂O (83 g).
-
Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Collect the water in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with saturated sodium bicarbonate solution (2 x 2 L) and then with brine (2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-dioxaspiro[4.3]nonane-7-carboxylic acid as a crystalline solid.
-
Step 2: Synthesis of (1,4-Dioxaspiro[4.3]nonan-7-yl)methanol (Reduction)
-
Materials:
-
1,4-Dioxaspiro[4.3]nonane-7-carboxylic acid (1.32 kg, 8.32 mol)
-
Borane-dimethyl sulfide complex (BMS, 10 M solution in THF, 1.25 L, 12.5 mol, 1.5 equiv)
-
Anhydrous tetrahydrofuran (THF) (10 L)
-
Methanol (2 L)
-
1 M Hydrochloric acid (HCl) (5 L)
-
Ethyl acetate (10 L)
-
-
Procedure:
-
In a 50 L reactor under an inert nitrogen atmosphere, dissolve 1,4-dioxaspiro[4.3]nonane-7-carboxylic acid (1.32 kg) in anhydrous THF (10 L).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the borane-dimethyl sulfide complex (1.25 L) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of methanol (2 L) to decompose the excess borane.
-
Slowly add 1 M HCl (5 L) to the quenched mixture.
-
Extract the aqueous layer with ethyl acetate (2 x 5 L).
-
Combine the organic layers, wash with brine (4 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (1,4-dioxaspiro[4.3]nonan-7-yl)methanol as an oil.
-
Step 3: Synthesis of this compound (Deprotection)
-
Materials:
-
(1,4-Dioxaspiro[4.3]nonan-7-yl)methanol (1.21 kg, 7.65 mol)
-
Acetone (10 L)
-
3 M Hydrochloric acid (HCl) (5 L)
-
Dichloromethane (15 L)
-
Saturated sodium bicarbonate solution (5 L)
-
-
Procedure:
-
Dissolve (1,4-dioxaspiro[4.3]nonan-7-yl)methanol (1.21 kg) in acetone (10 L) in a 50 L reactor.
-
Add 3 M HCl (5 L) to the solution and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by GC-MS for the disappearance of the starting material.
-
Neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7.
-
Remove the majority of the acetone under reduced pressure.
-
Extract the remaining aqueous solution with dichloromethane (3 x 5 L).
-
Combine the organic extracts, wash with brine (4 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound as a clear, colorless liquid.
-
Visualizations
The following diagram illustrates the synthetic workflow for the large-scale production of this compound.
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for the Derivatization of the Hydroxymethyl Group in 3-(Hydroxymethyl)cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the hydroxymethyl group in 3-(hydroxymethyl)cyclobutanone. This compound is a valuable building block in medicinal chemistry, and modification of its hydroxymethyl group can be crucial for modulating biological activity, improving physicochemical properties, and enabling further synthetic transformations. The protocols outlined below cover key derivatization strategies, including esterification, etherification, oxidation, and protection, providing a comprehensive resource for researchers in drug discovery and development.
Introduction
This compound contains two key functional groups: a primary alcohol (the hydroxymethyl group) and a ketone. The hydroxymethyl group offers a versatile handle for chemical modification. Derivatization at this position can significantly impact a molecule's polarity, hydrogen bonding capacity, and steric profile, which in turn can influence its pharmacological properties such as binding affinity to biological targets and metabolic stability.[1] These modifications are a cornerstone of structure-activity relationship (SAR) studies in drug development.
This application note details four primary derivatization pathways for the hydroxymethyl group:
-
Esterification: To introduce a wide range of acyl groups.
-
Etherification: To cap the hydroxyl group and modulate lipophilicity.
-
Oxidation: To access the corresponding aldehyde and carboxylic acid for further functionalization.
-
Protection: To temporarily mask the hydroxyl group during multi-step syntheses.[2][3][4][5]
Derivatization Strategies and Protocols
The following section provides detailed protocols for the derivatization of the hydroxymethyl group of this compound. Each protocol includes a list of required reagents and step-by-step instructions.
Pathway 1: Esterification
Esterification is a common method to convert the polar hydroxyl group into a less polar ester, which can enhance membrane permeability.[6] This can be achieved using various acylating agents.
Protocol 1.1: Acetylation using Acetic Anhydride
This protocol describes the formation of 3-(acetoxymethyl)cyclobutanone.
-
Reagents:
-
This compound
-
Acetic anhydride
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane.
-
Add pyridine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 1.2: Esterification with a Carboxylic Acid using EDCI
This protocol is a milder alternative for forming esters, particularly useful for more complex carboxylic acids.
-
Reagents:
-
This compound
-
Carboxylic acid of choice (e.g., benzoic acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
Dissolve the carboxylic acid (1.1 equivalents), this compound (1 equivalent), and a catalytic amount of DMAP in DCM.
-
Add EDCI (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Pathway 2: Etherification
Ether formation can be used to introduce stable, lipophilic groups. The Williamson ether synthesis is a classic method for this transformation.
Protocol 2.1: Methylation using Methyl Iodide
This protocol describes the synthesis of 3-(methoxymethyl)cyclobutanone.
-
Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) as solvent
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of this compound (1 equivalent) in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Pathway 3: Oxidation
Oxidation of the primary alcohol can yield either the aldehyde or the carboxylic acid, depending on the oxidant used.[7][8] These products serve as key intermediates for further modifications like reductive amination or amide coupling.
Protocol 3.1: Oxidation to the Aldehyde using PCC
This protocol describes the synthesis of 3-formylcyclobutanone.
-
Reagents:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM) as solvent
-
Silica gel
-
-
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in DCM, add a solution of this compound (1 equivalent) in DCM.
-
Stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can often be used in the next step without further purification.
-
Protocol 3.2: Oxidation to the Carboxylic Acid using Jones Reagent
This protocol describes the synthesis of 3-oxocyclobutane-1-carboxylic acid.
-
Reagents:
-
This compound
-
Jones reagent (prepared from chromium trioxide, sulfuric acid, and water)
-
Acetone as solvent
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in acetone and cool the solution to 0 °C.
-
Slowly add Jones reagent dropwise until the orange color persists.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding isopropanol until the excess oxidant is consumed (color changes from orange to green).
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by crystallization or column chromatography.
-
Pathway 4: Protection as a Silyl Ether
In a multi-step synthesis, it may be necessary to protect the hydroxyl group to prevent it from reacting with reagents intended for the ketone functionality.[2][4][5] Silyl ethers are common protecting groups that are stable under a variety of conditions and can be easily removed.[9]
Protocol 4.1: Formation of a tert-Butyldimethylsilyl (TBS) Ether
This protocol describes the synthesis of 3-((tert-butyldimethylsilyloxy)methyl)cyclobutanone.
-
Reagents:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in DMF.
-
Add TBSCl (1.2 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Data Presentation
The following table summarizes the expected products and typical yields for the described derivatization reactions. Yields are approximate and may vary depending on reaction scale and optimization.
| Pathway | Protocol | Product | Typical Yield (%) |
| Esterification | 1.1: Acetylation | 3-(Acetoxymethyl)cyclobutanone | 85-95 |
| 1.2: EDCI Coupling | 3-((Benzoyloxy)methyl)cyclobutanone | 70-85 | |
| Etherification | 2.1: Methylation | 3-(Methoxymethyl)cyclobutanone | 60-75 |
| Oxidation | 3.1: To Aldehyde (PCC) | 3-Formylcyclobutanone | 70-80 |
| 3.2: To Carboxylic Acid (Jones) | 3-Oxocyclobutane-1-carboxylic acid | 65-75 | |
| Protection | 4.1: TBS Ether Formation | 3-((tert-Butyldimethylsilyloxy)methyl)cyclobutanone | 90-98 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization of this compound.
Caption: General workflow for the derivatization of this compound.
Derivatization Pathways
This diagram illustrates the different derivatization pathways for the hydroxymethyl group of this compound.
Caption: Derivatization pathways of the hydroxymethyl group.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Aldehyde & Ketone Synthesis by Oxidation of Alcohols | Study.com [study.com]
- 9. uwindsor.ca [uwindsor.ca]
Troubleshooting & Optimization
Challenges in the purification of 3-(hydroxymethyl)cyclobutanone by column chromatography
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-(hydroxymethyl)cyclobutanone by column chromatography.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Poor Separation of this compound from Impurities
Q1: I am observing co-elution of my product with impurities. How can I improve the separation?
Possible Causes and Solutions:
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for separating the target compound from impurities.
-
Solution: Conduct a thorough thin-layer chromatography (TLC) screen with various solvent systems to identify the optimal mobile phase for separation. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or dichloromethane.[1] Gradually increasing the polarity of the mobile phase (gradient elution) can often improve the resolution of closely eluting compounds.[1]
-
-
Column Overloading: Loading too much crude sample onto the column can lead to broad peaks and poor separation.[1]
-
Solution: As a general guideline, the mass of the crude sample should not exceed 1-5% of the mass of the silica gel used for packing the column.[1]
-
-
Presence of Isomers: this compound can exist as cis and trans isomers, which may have very similar polarities, making them difficult to separate on standard silica gel.
-
Solution: Consider using a different stationary phase that can offer alternative selectivity. For analytical and small-scale preparative separations, chiral chromatography can be a powerful tool.[1]
-
Issue 2: Product Degradation on the Column
Q2: My product appears to be degrading during column chromatography, leading to low yield and the appearance of new, unwanted spots on TLC.
Possible Causes and Solutions:
-
Acidic Nature of Silica Gel: Standard silica gel is acidic and can cause the degradation of acid-sensitive compounds. The hydroxyl group in this compound could potentially be susceptible to acid-catalyzed reactions.
-
Solution 1: Deactivate the Silica Gel. Neutralize the silica gel by preparing a slurry in the chosen eluent containing a small amount of a tertiary amine, such as triethylamine (typically 1-2%).
-
Solution 2: Use an Alternative Stationary Phase. Consider using neutral or basic alumina as the stationary phase instead of silica gel. Diol-bonded silica can also offer different selectivity for polar compounds and may be less harsh.[1]
-
Solution 3: Minimize Contact Time. Work efficiently to minimize the time the compound spends on the column.
-
Issue 3: Broad or Tailing Peaks
Q3: The peak corresponding to my product is broad and shows significant tailing, making it difficult to collect pure fractions.
Possible Causes and Solutions:
-
Poor Solubility in the Mobile Phase: If the compound has limited solubility in the eluent, it can lead to tailing.
-
Solution: Employ a "dry loading" technique. Dissolve your crude sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be loaded onto the top of the column.
-
-
Strong Analyte-Stationary Phase Interactions: The polar hydroxyl group of this compound can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[1]
-
Solution: Add a small amount of a polar modifier to your mobile phase, such as a few drops of methanol. This can help to block the active sites on the silica gel and improve the peak shape.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
A1: Common impurities often originate from the synthetic route used. These can include:
-
Unreacted Starting Materials: For instance, if synthesizing from a corresponding cyclobutanone precursor via reduction, some unreacted ketone may remain.
-
Geometric Isomers: As mentioned, this compound can exist as cis and trans isomers. The ratio of these isomers will depend on the synthetic method.
-
Byproducts from Side Reactions: Depending on the reagents and conditions used, side reactions can lead to various impurities.
Q2: What is a good starting solvent system for the column chromatography of this compound?
A2: A common and effective starting point is a mixture of hexanes (or heptane) and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. For more polar impurities, a system of dichloromethane and methanol might be necessary.[1] It is crucial to first determine the optimal solvent system using TLC.
Q3: How can I visualize this compound on a TLC plate?
A3: Since this compound lacks a strong UV chromophore, it will likely not be visible under a UV lamp. Therefore, you will need to use a chemical stain for visualization. Suitable stains include potassium permanganate or p-anisaldehyde, which react with the hydroxyl group to produce a colored spot.[1]
Q4: Can I use reverse-phase chromatography for this purification?
A4: Yes, reverse-phase chromatography is a potential alternative. For very polar compounds that do not move on a standard silica gel column even with highly polar eluents, reverse-phase silica can be a good option.
Data Presentation
Table 1: Troubleshooting Summary for Common Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate mobile phase polarity | Optimize solvent system using TLC; employ a gradient elution.[1] |
| Column overloading | Reduce the amount of sample loaded onto the column (aim for 1-5% of silica mass).[1] | |
| Co-elution of isomers | Consider alternative stationary phases like alumina or chiral columns.[1] | |
| Product Degradation | Acidity of silica gel | Deactivate silica with triethylamine or use a neutral/basic stationary phase like alumina. |
| Broad/Tailing Peaks | Poor sample solubility | Use the dry loading technique. |
| Strong analyte-silica interaction | Add a polar modifier (e.g., methanol) to the mobile phase.[1] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of this compound
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) as determined by TLC analysis.
-
Column Packing: Pour the slurry into a vertical glass column with the stopcock closed. Allow the silica to settle, gently tapping the column to ensure even packing and remove air bubbles. Open the stopcock to drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading (Dry Loading Method): a. Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). b. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. c. Carefully add the silica-adsorbed sample to the top of the packed column. d. Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
-
Elution: a. Carefully add the mobile phase to the column. b. Apply gentle pressure (e.g., using a pump or a syringe with compressed air) to achieve a steady flow rate. c. Begin with the initial low-polarity solvent system and collect fractions. d. If using a gradient, gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute the product.
-
Fraction Analysis: a. Monitor the collected fractions by TLC using an appropriate stain for visualization. b. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
Instability of 3-(hydroxymethyl)cyclobutanone under acidic or basic reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(hydroxymethyl)cyclobutanone. The information addresses potential instability issues encountered under acidic and basic reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction using this compound under acidic conditions is giving unexpected side products and a low yield. What could be the cause?
A1: this compound, like many cyclobutane derivatives, can be unstable under acidic conditions. The primary cause of instability is the high ring strain of the four-membered ring, which makes it susceptible to acid-catalyzed ring-opening reactions. This can lead to a variety of side products and a reduction in the yield of your desired product. The specific side products will depend on the reaction conditions and the other reagents present.
Q2: What are the likely degradation pathways for this compound in the presence of acid?
A2: Under acidic conditions, the carbonyl oxygen of the cyclobutanone can be protonated, which activates the ring towards nucleophilic attack and rearrangement. A likely degradation pathway is a pinacol-type rearrangement, where the protonated species undergoes ring expansion to form a more stable five-membered ring (a cyclopentanone derivative) or ring-opening to form an acyclic product. The presence of the hydroxymethyl group can also influence the reaction pathway.
Q3: I am observing decomposition of this compound when using a strong base in my reaction. What is the likely mechanism?
A3: In the presence of a strong base, this compound, which is a β-hydroxy ketone, can undergo a retro-aldol reaction.[1][2] This reaction is essentially the reverse of an aldol condensation and involves the cleavage of the carbon-carbon bond between the alpha and beta carbons relative to the carbonyl group. This would lead to the opening of the cyclobutane ring and the formation of an acyclic aldehyde-ketone.
Q4: Are there any specific bases or acids I should avoid when working with this compound?
A4: It is advisable to avoid strong, non-nucleophilic acids like sulfuric acid or perchloric acid, especially at elevated temperatures, as they can promote rearrangement and polymerization. Similarly, strong bases such as alkali metal hydroxides (NaOH, KOH) and alkoxides (e.g., sodium methoxide) can readily induce the retro-aldol reaction.[1][2] If acidic or basic conditions are necessary, it is recommended to use milder reagents, lower temperatures, and shorter reaction times.
Q5: How can I monitor the stability of this compound in my reaction mixture?
A5: You can monitor the stability of this compound and the formation of any degradation products using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Taking aliquots of your reaction mixture at different time points and analyzing them will provide insight into the rate of consumption of the starting material and the appearance of any new species.
Troubleshooting Guides
Issue 1: Low Yield and Multiple Spots on TLC in Acidic Media
| Possible Cause | Suggested Solution |
| Acid-catalyzed ring-opening or rearrangement. | - Use a milder acid catalyst (e.g., a Lewis acid like ZnCl₂, or an organic acid like p-toluenesulfonic acid).- Perform the reaction at a lower temperature.- Reduce the reaction time and monitor the progress closely by TLC or GC-MS.- Consider using a protic solvent which may help to stabilize intermediates. |
| High concentration of strong acid. | - Decrease the concentration of the acid catalyst.- Add the acid catalyst portion-wise to the reaction mixture. |
| Prolonged reaction time. | - Optimize the reaction time by quenching aliquots at different intervals and analyzing the product distribution. |
Issue 2: Disappearance of Starting Material and Formation of Polar Impurities in Basic Media
| Possible Cause | Suggested Solution |
| Base-catalyzed retro-aldol reaction. [1][2] | - Use a weaker, non-nucleophilic base (e.g., a hindered amine base like triethylamine or diisopropylethylamine).- Carry out the reaction at a lower temperature (e.g., 0 °C or below).- If possible, use a base that is also a reactant to minimize side reactions.- Employ a solvent system that does not favor the retro-aldol reaction (e.g., an aprotic solvent). |
| Presence of water. | - Ensure all reagents and solvents are anhydrous, as water can facilitate the retro-aldol reaction. |
| High temperature. | - Avoid heating the reaction mixture. If heating is necessary, use the lowest possible temperature for the shortest possible time. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the degradation of this compound in the literature, the following table is provided as a template for researchers to record their own experimental findings. This will aid in the systematic optimization of reaction conditions.
| Reaction Condition | Reagent | Concentration (M) | Temperature (°C) | Time (h) | Conversion of Starting Material (%) | Yield of Desired Product (%) | Major Degradation Product(s) (Structure/Mass) | Analytical Method |
| Acidic | HCl | 1.0 | 50 | 2 | GC-MS | |||
| Acidic | p-TsOH | 0.1 | 25 | 6 | NMR | |||
| Basic | NaOH | 1.0 | 25 | 1 | LC-MS | |||
| Basic | Et₃N | 1.5 | 25 | 24 | TLC |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound under Acidic Conditions by GC-MS
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent (e.g., dioxane).
-
Reaction Setup: In a reaction vial, add a known volume of the stock solution and the chosen acidic catalyst (e.g., HCl in dioxane).
-
Incubation: Maintain the reaction mixture at a constant temperature (e.g., 25 °C or 50 °C).
-
Time-course Analysis: At specific time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot of the reaction mixture.
-
Quenching and Work-up: Quench the reaction by neutralizing the acid with a suitable base (e.g., saturated NaHCO₃ solution). Extract the organic components with a suitable solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄.
-
GC-MS Analysis: Analyze the extracted sample by GC-MS to identify and quantify the remaining this compound and any degradation products.
Protocol 2: General Procedure for Monitoring the Stability of this compound under Basic Conditions by ¹H NMR
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃ or D₂O with a suitable co-solvent) in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to serve as a baseline (t=0).
-
Addition of Base: Add a catalytic amount of a chosen base (e.g., NaOD in D₂O or a hindered amine base).
-
Time-course Analysis: Acquire ¹H NMR spectra at regular intervals to monitor the disappearance of the signals corresponding to this compound and the appearance of new signals from degradation products.
-
Data Analysis: Integrate the characteristic peaks to determine the relative concentrations of the starting material and products over time.
Visualizations
Caption: Proposed pathway for acid-catalyzed degradation.
Caption: Proposed pathway for base-catalyzed degradation.
Caption: General workflow for monitoring stability.
References
Optimizing reaction conditions to improve the diastereoselectivity of 3-(hydroxymethyl)cyclobutanone reactions
Welcome to the technical support center for optimizing reaction conditions to improve the diastereoselectivity of 3-(hydroxymethyl)cyclobutanone reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the diastereoselectivity of nucleophilic additions to this compound?
A1: The primary factors influencing diastereoselectivity are:
-
Chelation vs. Non-Chelation Control: The ability of the hydroxyl group to chelate with a metal ion is the most significant factor. Chelation control typically leads to the syn diastereomer, while non-chelation (Felkin-Anh) control favors the anti diastereomer.
-
Choice of Reagent: The type of nucleophile and any additives (e.g., Lewis acids) play a crucial role. For instance, in hydride reductions, the choice of borohydride reagent and the presence of a chelating agent can completely reverse the diastereoselectivity.
-
Reaction Temperature: Lowering the reaction temperature generally increases the diastereoselectivity of kinetically controlled reactions.[1][2]
-
Solvent: The polarity and coordinating ability of the solvent can influence the extent of chelation and thus the stereochemical outcome.[1][2]
-
Protecting Groups: If the hydroxyl group is protected, the nature and size of the protecting group will dictate whether a chelation-controlled pathway is possible. Bulky protecting groups will disfavor chelation.
Q2: How can I selectively obtain the syn diastereomer of the product?
A2: To favor the syn diastereomer, you should employ reaction conditions that promote chelation control. This involves:
-
Using a reagent system that includes a chelating metal ion. For hydride reductions, the Narasaka-Prasad reduction protocol, which uses a dialkylboron alkoxide as a chelating agent with sodium borohydride, is highly effective for producing syn-1,3-diols.[3][4]
-
For Grignard reactions, using an alkylmagnesium iodide (RMgI) can lead to higher diastereoselectivity for the chelation-controlled product compared to the corresponding chloride or bromide reagents. This is attributed to the formation of more Lewis acidic chelates with the iodide counterion.[5]
-
Ensuring the hydroxyl group is unprotected to allow for chelation.
Q3: How can I selectively obtain the anti diastereomer of the product?
A3: To favor the anti diastereomer, you should use conditions that favor a non-chelated, Felkin-Anh-type transition state. This can be achieved by:
-
Using a non-chelating reducing agent. The Evans-Saksena reduction, which utilizes tetramethylammonium triacetoxyborohydride, is designed for the synthesis of anti-1,3-diols via an intramolecular hydride delivery mechanism.[6][7]
-
Protecting the hydroxyl group with a bulky protecting group (e.g., a silyl ether) to prevent chelation.
-
Using non-chelating solvents.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Hydride Reduction
Symptoms:
-
The reaction produces a nearly 1:1 mixture of syn and anti diastereomers.
-
Inconsistent diastereomeric ratios between batches.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Chelation | If the goal is the syn product, ensure the chelating agent is added correctly and in the appropriate stoichiometry. For a Narasaka-Prasad reduction, confirm the quality of the dialkylboron alkoxide. Consider using a stronger Lewis acid to promote chelation. |
| Interference from Solvent | Coordinating solvents can compete with the substrate for the metal ion, disrupting chelation. If aiming for the syn product, consider switching to a less coordinating solvent. |
| Reaction Temperature is Too High | Higher temperatures can overcome the small energy difference between the diastereomeric transition states, leading to lower selectivity. Run the reaction at a lower temperature (e.g., -78 °C).[1][2] |
| Incorrect Reducing Agent | For syn selectivity, use a simple borohydride like NaBH₄ in conjunction with a chelating agent. For anti selectivity, use a specialized reagent like tetramethylammonium triacetoxyborohydride (Evans-Saksena reduction).[3][6][7] |
| Water Contamination | Traces of water can quench the chelating agent or the reducing agent, leading to a non-selective background reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Problem 2: Poor Diastereoselectivity in Grignard and Organolithium Additions
Symptoms:
-
Formation of a complex mixture of diastereomers.
-
Low overall yield due to side reactions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Deprotonation of Hydroxyl Group | The Grignard or organolithium reagent is a strong base and can deprotonate the hydroxyl group, leading to the consumption of the reagent and the formation of a magnesium or lithium alkoxide. Use a protecting group on the hydroxyl if chelation control is not desired. If chelation is desired, consider using an excess of the organometallic reagent. |
| Weak Chelation with Grignard Reagent | Standard Grignard reagents (RMgCl or RMgBr) may not form a sufficiently stable chelate to ensure high diastereoselectivity. Consider switching to an alkylmagnesium iodide (RMgI) which can form more Lewis acidic and rigid chelates, leading to improved selectivity.[5] |
| Presence of Lewis Basic Impurities | Impurities that can coordinate to the metal center of the organometallic reagent can disrupt the desired chelation. Purify the solvent and starting materials. |
| Reaction Temperature | As with hydride reductions, running the reaction at a lower temperature can enhance the diastereoselectivity. |
Data Presentation
The following tables summarize representative data for the diastereoselective reduction of β-hydroxy ketones, which serve as a good model for the reactions of this compound.
Table 1: Diastereoselective Reduction of β-Hydroxy Ketones to syn-1,3-Diols (Narasaka-Prasad Conditions)
| Substrate | Reducing System | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1-hydroxy-1-phenylbutan-3-one | BBu₂OMe, NaBH₄ | THF/MeOH | -78 | >98:2 |
| 5-hydroxy-4-methylheptan-3-one | BBu₂OMe, NaBH₄ | THF/MeOH | -78 | 97:3 |
| 1,5-diphenyl-3-hydroxypentan-1-one | BEt₂OMe, NaBH₄ | THF | -78 | 95:5 |
Table 2: Diastereoselective Reduction of β-Hydroxy Ketones to anti-1,3-Diols (Evans-Saksena Conditions)
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) |
| 1-hydroxy-1-phenylbutan-3-one | Me₄NHB(OAc)₃ | Acetonitrile/Acetic Acid | -40 | >98:2 |
| 5-hydroxy-4-methylheptan-3-one | Me₄NHB(OAc)₃ | Acetonitrile/Acetic Acid | -40 | 98:2 |
| 1,5-diphenyl-3-hydroxypentan-1-one | Me₄NHB(OAc)₃ | THF/Acetic Acid | -20 | 94:6 |
Experimental Protocols
Protocol 1: General Procedure for the Narasaka-Prasad Reduction (syn-Diol Synthesis)
-
Dissolve the this compound (1.0 equiv) in a 4:1 mixture of anhydrous THF and methanol.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of diethylmethoxyborane (1.1 equiv) in THF dropwise to the cooled solution.
-
Stir the mixture at -78 °C for 30 minutes to allow for the formation of the boron chelate.
-
Add sodium borohydride (1.5 equiv) in one portion.
-
Stir the reaction mixture at -78 °C for 3-5 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of hydrogen peroxide, followed by an aqueous solution of sodium hydroxide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Evans-Saksena Reduction (anti-Diol Synthesis)
-
Dissolve the this compound (1.0 equiv) in a mixture of acetonitrile and acetic acid.
-
Cool the solution to the desired temperature (typically between -40 °C and -20 °C).
-
Add tetramethylammonium triacetoxyborohydride (1.5 equiv) portion-wise to the solution.
-
Stir the reaction mixture at this temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Chelation vs. Non-Chelation Pathways
Caption: Troubleshooting Workflow for Low Diastereoselectivity
References
Side reactions associated with the ketone functionality in 3-(hydroxymethyl)cyclobutanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(hydroxymethyl)cyclobutanone. The focus is on identifying and mitigating common side reactions associated with the ketone functionality of this molecule.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and solutions.
Reduction of the Ketone
Question: I am trying to reduce the ketone of this compound to the corresponding alcohol, but I am getting a mixture of stereoisomers. How can I improve the selectivity for the cis-isomer?
Answer:
The reduction of 3-substituted cyclobutanones generally favors the formation of the cis-alcohol, where the hydroxyl group is on the same side of the ring as the substituent.[1][2] However, the degree of selectivity can be influenced by several factors.
Potential Causes of Low Selectivity:
-
Choice of Reducing Agent: While many reducing agents give a high preference for the cis product, some may offer lower selectivity.
-
Reaction Temperature: Higher temperatures can lead to decreased stereoselectivity.[1]
-
Solvent: The polarity of the solvent can influence the stereochemical outcome.[1]
Troubleshooting Steps:
-
Select a Bulky Reducing Agent: Sterically hindered reducing agents are known to increase the diastereoselectivity of ketone reductions. For the analogous reduction of 3-(hydroxymethyl)cyclopentanone, L-Selectride® is effective in maximizing cis-isomer formation.[3]
-
Optimize Reaction Temperature: Lowering the reaction temperature generally enhances stereoselectivity.[1] For reductions with L-Selectride®, a temperature of -78 °C is recommended.[3]
-
Solvent Choice: Less polar solvents can favor the formation of the cis-isomer.[1] Tetrahydrofuran (THF) is a commonly used solvent for these reductions.[3]
Quantitative Data for Reduction of 3-Substituted Cyclobutanones:
The following table summarizes the diastereomeric ratios obtained for the reduction of 3-phenylcyclobutanone and 3-benzyloxycyclobutanone, which serve as good models for this compound.
| Substituent at C3 | Reducing Agent | Temperature (K) | cis Isomer (%) | trans Isomer (%) |
| Phenyl | LiAlH₄ | 298 | 92 | 8 |
| Phenyl | LiAlH₄ | 195 | 97 | 3 |
| Phenyl | L-Selectride® | 298 | 91 | 9 |
| Benzyloxy | LiAlH₄ | 298 | 93 | 7 |
| Benzyloxy | LiAlH₄ | 195 | 96 | 4 |
| Benzyloxy | L-Selectride® | 298 | 94 | 6 |
Data adapted from a study on the stereoselective reduction of 3-substituted cyclobutanones.[1]
Experimental Protocol: Diastereoselective Reduction to cis-3-(hydroxymethyl)cyclobutanol
This protocol is a general procedure based on the diastereoselective reduction of similar 3-substituted cyclobutanones.
-
Materials: this compound, L-Selectride® (1.0 M solution in THF), anhydrous THF, saturated aqueous NH₄Cl solution, diethyl ether, brine, anhydrous MgSO₄.
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Figure 1. Experimental workflow for the diastereoselective reduction of this compound.
Baeyer-Villiger Oxidation
Question: I am performing a Baeyer-Villiger oxidation on this compound. Which lactone regioisomer should I expect, and what are the potential side reactions?
Answer:
The Baeyer-Villiger oxidation converts ketones to esters (or lactones from cyclic ketones) using a peroxyacid.[4][5] The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[6]
For this compound, the two carbons adjacent to the carbonyl are both secondary. However, the presence of the electron-withdrawing hydroxymethyl group on the C3 carbon can influence the migratory aptitude. In general, the more substituted carbon preferentially migrates. In this case, both carbons are equally substituted (secondary), so a mixture of two regioisomeric lactones is possible.
Expected Products:
-
Product A (Migration of C2): 4-(hydroxymethyl)oxan-2-one
-
Product B (Migration of C4): 3-(hydroxymethyl)oxan-2-one
Potential Side Reactions:
-
Oxidation of the primary alcohol: The hydroxymethyl group can be oxidized by the peroxyacid to a carboxylic acid, especially under harsh conditions or with excess oxidant.
-
Epoxidation: If any carbon-carbon double bonds are present in the molecule or as impurities, they can be epoxidized.
Troubleshooting and Protocol:
-
Choice of Peroxyacid: meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for Baeyer-Villiger oxidations.[7][8]
-
Reaction Conditions: The reaction is typically run at or below room temperature to minimize side reactions. Using a buffer, such as sodium bicarbonate, can help to neutralize the carboxylic acid byproduct and prevent acid-catalyzed side reactions.
-
Protecting the Alcohol: If oxidation of the hydroxymethyl group is a significant issue, it can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether prior to the Baeyer-Villiger reaction.[9]
References
- 1. biblio.vub.ac.be [biblio.vub.ac.be]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 7. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Protecting groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Managing the ring strain of the cyclobutane ring in subsequent transformations
Technical Support Center: Cyclobutane Ring Transformations
Welcome to the technical support center for managing cyclobutane chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of synthesizing and modifying molecules containing the cyclobutane motif. Due to its inherent ring strain, the cyclobutane ring can be a versatile synthetic intermediate but also a source of unexpected reactivity.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My cyclobutane ring unexpectedly opened during a reaction. What are the likely causes and how can I prevent this?
Answer:
Unintended ring-opening is a common issue when working with cyclobutanes, driven by the relief of inherent ring strain (approximately 26 kcal/mol).[3][4] Several factors can trigger this decomposition.
Common Causes:
-
Thermal Stress: Heating is a primary driver for cyclobutane ring cleavage, often through a [2+2] cycloreversion mechanism, especially if the reaction generates volatile alkenes.[5][6] Reactions run at elevated temperatures are prone to this side reaction.
-
Lewis/Brønsted Acids: Acidic conditions can catalyze ring-opening, particularly in "donor-acceptor" cyclobutanes, leading to Friedel-Crafts-type reactions or addition of nucleophiles.[7][8]
-
Transition Metal Catalysis: While useful for controlled functionalization, some transition metal catalysts (e.g., Pd, Rh, Ni) can insert into the C-C bonds of the strained ring, leading to oxidative addition and subsequent ring-opening pathways.[9][10]
-
Photochemical Conditions: UV irradiation can induce ring-opening or rearrangements, especially in cyclobutanones via Norrish Type I reactions.[11][12]
-
Strong Nucleophiles/Bases: Certain nucleophiles can attack activated cyclobutanes, leading to ring cleavage.[7]
Troubleshooting & Prevention Strategies:
-
Lower Reaction Temperature: Whenever possible, conduct transformations at lower temperatures. If heating is necessary, carefully monitor the reaction and consider using microwave irradiation for shorter reaction times.
-
Use Milder Reagents: Opt for non-ionic or sterically hindered bases. If an acid is required, use a weaker acid or a buffered system. For metal-catalyzed reactions, ligand choice is critical to modulate the catalyst's reactivity and prevent C-C bond insertion.
-
Protect the Ring: The stability of the cyclobutane ring can be influenced by its substituents. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack.[7][8]
-
Avoid Harsh Purification: During workup and purification, avoid strong acids or bases. Consider chromatography on neutral silica or alumina and minimize exposure to heat during solvent evaporation.
Below is a troubleshooting workflow for diagnosing unexpected ring-opening events.
FAQ 2: How can I achieve selective C-H functionalization on a cyclobutane ring without side reactions?
Answer:
Direct C-H functionalization is a powerful tool, but on a cyclobutane ring, it presents challenges of regioselectivity and chemoselectivity. The different C-H bonds (at C1 or C3 relative to a substituent, axial vs. equatorial) have distinct electronic and steric environments.[13]
Key Considerations for Selectivity:
-
Directing Groups: A common strategy is to use a directing group attached to the cyclobutane ring. This group coordinates to a metal catalyst (commonly Rhodium or Palladium) and delivers the reactive center to a specific C-H bond.[14]
-
Catalyst Choice: The choice of catalyst and its ligand system is paramount. Different rhodium(II) catalysts, for example, can selectively functionalize either the C1 or C3 position of arylcyclobutanes.[13]
-
Steric Hindrance: Sterically bulky catalysts or substituents can be used to direct functionalization away from hindered positions. Conversely, reaction at a sterically crowded tertiary C-H bond can sometimes be favored electronically.[13]
The diagram below illustrates the principle of catalyst-controlled regioselective C-H functionalization.
FAQ 3: How can I confirm the integrity of the cyclobutane ring in my final product?
Answer:
Confirming that the four-membered ring has remained intact is crucial. A combination of spectroscopic methods is the most reliable approach.
| Method | Key Indicators for Intact Cyclobutane Ring | Notes |
| ¹H NMR | Appearance of characteristic multiplets for cyclobutyl protons, typically in the range of 1.5-2.5 ppm. Coupling patterns can be complex due to the ring's puckered conformation.[4][15] | The absence of new olefinic proton signals (~4.5-6.5 ppm) is a strong indicator that ring-opening to an alkene has not occurred. |
| ¹³C NMR | Aliphatic carbon signals typically between 20-45 ppm. The exact chemical shift depends heavily on substituents. | The number of signals should match the expected symmetry of the molecule. |
| Infrared (IR) Spectroscopy | A band in the 900-935 cm⁻¹ region can be characteristic of the cyclobutane ring system.[16] A C-H stretching band for a proton at a substitution site may appear consistently around 2855-2874 cm⁻¹.[16] | These bands can be weak or obscured by other functional groups. IR is best used in conjunction with other methods. |
| Mass Spectrometry (MS) | The molecular ion peak should correspond to the expected mass of the cyclobutane-containing product. | Fragmentation patterns may sometimes suggest a ring-opening, but this can also be an artifact of the ionization process. |
| X-ray Crystallography | Provides unambiguous structural proof of the cyclobutane ring, including stereochemistry and ring conformation (puckering angle).[17][18] | Requires a single crystal of suitable quality. |
Experimental Protocols
Protocol 1: General Procedure for Rh(II)-Catalyzed C-H Functionalization of an Arylcyclobutane
This protocol is adapted from methodologies described for selective C-H functionalization.[13]
Warning: This experiment should be performed in a well-ventilated fume hood. Handle all reagents and solvents with appropriate personal protective equipment (PPE).
Materials:
-
Arylcyclobutane substrate (e.g., Phenylcyclobutane, 3.0 equiv.)
-
Diazo compound (e.g., Methyl 2-diazo-2-phenylacetate, 1.0 equiv.)
-
Rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1.0 mol %)
-
Anhydrous dichloromethane (DCM) as solvent
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the arylcyclobutane (0.75 mmol) and the Rh(II) catalyst (0.0025 mmol).
-
Add 3.0 mL of anhydrous DCM and stir the solution at room temperature.
-
In a separate flask, dissolve the diazo compound (0.25 mmol) in 1.5 mL of anhydrous DCM.
-
Using a syringe pump, add the solution of the diazo compound to the reaction mixture over a period of 3 hours. A slow addition rate is crucial to minimize diazo dimerization.
-
After the addition is complete, allow the reaction to stir for an additional 2 hours at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diazo compound is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the functionalized cyclobutane product.
-
Characterize the product using NMR, IR, and MS to confirm its structure and the integrity of the cyclobutane ring.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones [mdpi.com]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Thermal and (Thermo-Reversible) Photochemical Cycloisomerization of 1H-2-Benzo[c]oxocins: From Synthetic Applications to the Development of a New T-Type Molecular Photoswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. baranlab.org [baranlab.org]
- 10. Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05208A [pubs.rsc.org]
- 12. Thermal and photochemical mechanisms for cyclobutane formation in bielschowskysin biosynthesis - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 13. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. Infrared spectral charateristics of the cyclobutane ring system - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
Characterization and removal of impurities from commercial 3-(hydroxymethyl)cyclobutanone
Welcome to the technical support center for commercial 3-(hydroxymethyl)cyclobutanone. This resource is designed to assist researchers, scientists, and drug development professionals in characterizing and handling this valuable chemical intermediate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Commercial this compound may contain several types of impurities stemming from its synthesis and potential degradation over time. These can be broadly categorized as:
-
Synthesis-Related Impurities: These are residual starting materials or byproducts from the manufacturing process. Common synthetic routes may lead to impurities such as unreacted 3-oxocyclobutanecarboxylic acid or its esters, cyclobutanol derivatives, and traces of solvents used during synthesis and purification.
-
Degradation Products: this compound can degrade under certain conditions.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 3-oxocyclobutanecarbaldehyde, or further to 3-oxocyclobutanecarboxylic acid.
-
Dimerization/Polymerization: Under certain conditions, especially in the presence of acid or base catalysts, aldol-type reactions can lead to the formation of dimers or oligomers.
-
Ring-Opening: Though less common for cyclobutanes compared to cyclopropanes, harsh reaction conditions (strong acids/bases, high temperatures) could potentially lead to ring-opened byproducts.[1]
-
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound is typically assessed using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or RI) can be used to quantify non-volatile impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main component and help identify and quantify major impurities by comparing the integration of characteristic peaks.
-
Karl Fischer Titration: This method is specifically used to determine the water content in the sample.[2]
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry place, away from direct sunlight and strong oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, refrigeration (2-8 °C) is recommended.[3]
Q4: Can I purify this compound in my lab?
A4: Yes, in-house purification is possible if the purity of the commercial material is insufficient for your application. Common laboratory purification methods include:
-
Distillation: Fractional vacuum distillation can be effective for removing impurities with significantly different boiling points.
-
Column Chromatography: For removal of non-volatile impurities or compounds with similar boiling points, column chromatography on silica gel is a suitable method.[4]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in a subsequent reaction | Impurities in the starting material are interfering with the reaction. | - Assess the purity of your this compound using GC-MS or HPLC. - Purify the starting material using distillation or column chromatography. |
| Formation of unexpected byproducts | - The presence of reactive impurities (e.g., 3-oxocyclobutanecarbaldehyde) is leading to side reactions. - The reaction conditions are causing degradation of the starting material or product. | - Characterize the byproducts using MS and NMR to understand their origin. - Purify the starting material to remove reactive impurities. - Optimize reaction conditions (e.g., lower temperature, use of a milder base/acid). |
| Inconsistent reaction outcomes between batches | Variability in the purity and impurity profile of different commercial batches. | - Analyze each new batch of this compound upon receipt to establish a baseline purity. - Consider purifying the material to a consistent standard before use. |
| Discoloration of the material (yellowing) | Potential oxidation or polymerization upon storage. | - Store the material under an inert atmosphere and protect it from light. - Re-analyze the purity of the material before use. If significant degradation has occurred, purification may be necessary. |
Data Presentation
The following table summarizes potential impurities in commercial this compound, their likely origin, and typical analytical methods for their detection. The concentration ranges are hypothetical but represent plausible levels for a commercial product with a purity of 95-98%.
| Impurity | Chemical Structure | Likely Origin | Typical Concentration Range (%) | Recommended Analytical Method |
| 3-Oxocyclobutanecarboxylic Acid | C₅H₆O₃ | Oxidation of the primary alcohol or residual starting material. | 0.1 - 2.0 | HPLC, GC-MS (after derivatization) |
| 3-Oxocyclobutanecarbaldehyde | C₅H₆O₂ | Oxidation of the primary alcohol. | 0.1 - 1.5 | GC-MS, HPLC |
| Dimer/Aldol Adduct | C₁₀H₁₆O₄ | Self-condensation under acidic or basic conditions. | 0 - 1.0 | HPLC, LC-MS |
| Water | H₂O | Incomplete drying during synthesis or absorption from the atmosphere. | 0.1 - 0.5 | Karl Fischer Titration |
| Residual Solvents (e.g., Ethyl Acetate, Toluene) | Varies | Incomplete removal after synthesis and purification. | 0.1 - 0.5 | GC-MS (Headspace) |
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
Objective: To identify and quantify volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 60 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the relative abundance of impurities by peak area percentage.
Protocol 2: Purification by Column Chromatography
Objective: To remove non-volatile impurities and colored byproducts from this compound.
Materials:
-
Silica gel (230-400 mesh).
-
Solvents: Hexanes and Ethyl Acetate (HPLC grade).
-
Glass chromatography column.
-
Fraction collector or test tubes.
-
Thin Layer Chromatography (TLC) plates (silica gel).
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes and pour it into the column to create a packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., 20% ethyl acetate in hexanes) and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture (e.g., 10% ethyl acetate) and gradually increasing the polarity. The optimal gradient should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield purified this compound.
Visualizations
Caption: Workflow for the characterization and purification of commercial this compound.
Caption: Logical relationships between impurities in this compound and experimental issues.
References
Validation & Comparative
Spectroscopic Standoff: A Comparative Guide to Cis- and Trans-3-(hydroxymethyl)cyclobutanone Isomers
For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a critical step in establishing structure-activity relationships and ensuring the efficacy and safety of therapeutic candidates. This guide provides a detailed spectroscopic comparison of cis- and trans-3-(hydroxymethyl)cyclobutanone, offering insights into how nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) can be employed to distinguish between these two isomers.
Molecular Structures and Stereochemistry
The fundamental difference between the cis and trans isomers of 3-(hydroxymethyl)cyclobutanone lies in the spatial arrangement of the hydroxymethyl group and the implicit hydrogen atom on the same carbon relative to the carbonyl group on the cyclobutane ring.
Caption: Molecular structures of cis- and trans-3-(hydroxymethyl)cyclobutanone.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data for the ¹H NMR, ¹³C NMR, IR, and mass spectra of the two isomers. These predictions are based on the analysis of similar cyclobutanone derivatives and general spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) - cis-isomer | Predicted Multiplicity & Coupling Constant (J, Hz) - cis-isomer | Predicted Chemical Shift (δ, ppm) - trans-isomer | Predicted Multiplicity & Coupling Constant (J, Hz) - trans-isomer |
| H2, H4 (axial) | ~2.8 - 3.0 | m | ~2.9 - 3.1 | m |
| H2, H4 (equatorial) | ~3.1 - 3.3 | m | ~3.0 - 3.2 | m |
| H3 | ~2.5 - 2.7 | m | ~2.7 - 2.9 | m |
| -CH₂OH | ~3.6 - 3.8 | d, J ≈ 6-7 | ~3.7 - 3.9 | d, J ≈ 5-6 |
| -OH | Variable | br s | Variable | br s |
Note on ¹H NMR: The key distinction between the isomers is expected in the coupling constants between the H3 proton and the protons on the hydroxymethyl group, as well as the coupling constants between H3 and the adjacent ring protons (H2 and H4). The dihedral angles in the cis and trans isomers will lead to different J-coupling values, a principle that is fundamental to stereochemical assignment by NMR.
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) - cis-isomer | Predicted Chemical Shift (δ, ppm) - trans-isomer |
| C=O (C1) | ~208 - 212 | ~208 - 212 |
| CH₂ (C2, C4) | ~45 - 50 | ~47 - 52 |
| CH (C3) | ~35 - 40 | ~38 - 43 |
| -CH₂OH | ~60 - 65 | ~62 - 67 |
Note on ¹³C NMR: While the differences in ¹³C NMR chemical shifts between the two isomers are expected to be subtle, minor variations may arise due to the different steric environments of the carbon atoms.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) - cis-isomer | Predicted Wavenumber (cm⁻¹) - trans-isomer |
| O-H stretch | ~3400 (broad) | ~3400 (broad) |
| C-H stretch (sp³) | ~2850 - 3000 | ~2850 - 3000 |
| C=O stretch | ~1780 | ~1780 |
| C-O stretch | ~1050 | ~1050 |
| Fingerprint Region | Different | Different |
Note on IR Spectroscopy: The most significant difference in the IR spectra is anticipated in the fingerprint region (below 1500 cm⁻¹). The distinct vibrational modes of the entire molecule, which are sensitive to its overall symmetry and stereochemistry, will result in a unique fingerprint for each isomer.
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| Isomer | Predicted Molecular Ion (M⁺) m/z | Predicted Key Fragment Ions (m/z) |
| cis-isomer | 114 | 96 (M-H₂O), 85 (M-CHO), 71, 55, 43 |
| trans-isomer | 114 | 96 (M-H₂O), 85 (M-CHO), 71, 55, 43 |
Note on Mass Spectrometry: Standard electron ionization mass spectrometry is unlikely to differentiate between the cis and trans isomers as they are stereoisomers with the same mass and are likely to produce similar fragmentation patterns. More advanced techniques, such as tandem mass spectrometry (MS/MS) or ion mobility-mass spectrometry, might reveal subtle differences in fragmentation pathways or ion conformations.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Obtain two-dimensional correlation spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in proton and carbon assignments.
-
For detailed stereochemical analysis, perform a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment to identify through-space correlations between protons.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional carbon spectrum with proton decoupling.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Caption: General workflow for the spectroscopic analysis of isomers.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a solution in a suitable solvent (e.g., CCl₄).
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the hydroxyl, carbonyl, and C-H stretching vibrations. Pay close attention to the fingerprint region for subtle differences between the isomers.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) as a standard method for generating fragment ions.
-
Mass Analysis: Obtain the mass spectrum, identifying the molecular ion peak and the major fragment ions.
-
Data Analysis: Compare the fragmentation patterns of the two isomers. While significant differences are not expected with standard EI-MS, any variations could provide structural clues.
Conclusion
The differentiation of cis- and trans-3-(hydroxymethyl)cyclobutanone relies on a multi-faceted spectroscopic approach. While ¹³C NMR and standard MS may show limited utility in distinguishing these stereoisomers, ¹H NMR, particularly through the analysis of coupling constants and nuclear Overhauser effects, stands out as the most powerful tool for unambiguous stereochemical assignment. Furthermore, the unique patterns in the fingerprint region of the IR spectra can provide confirmatory evidence. This guide provides a foundational framework for researchers to approach the spectroscopic characterization of these and similar cyclobutane derivatives, underscoring the importance of a comprehensive analytical strategy in modern drug discovery and chemical research.
A Comparative Guide to Analytical Methods for Determining the Enantiomeric Excess of Chiral 3-(Hydroxymethyl)cyclobutanone
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. This guide provides an objective comparison of the primary analytical techniques used to determine the enantiomeric excess of chiral 3-(hydroxymethyl)cyclobutanone, a valuable building block in pharmaceutical synthesis. The comparison includes detailed experimental protocols, performance data, and visual workflows to aid in method selection and implementation.
The separation and quantification of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitate the use of a chiral selector or environment. This can be achieved through various analytical techniques, with High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy being the most prevalent and powerful methods.
Comparative Analysis of Analytical Methods
The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the need for preparative-scale separation. The following table summarizes the key performance characteristics of each technique.
| Method | Principle | Typical Stationary Phase | Typical Mobile Phase/Solvent | Resolution (α) | Analysis Time | Throughput | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Heptane/Isopropanol, Heptane/Ethanol | > 1.2 | 10-30 min | Moderate | High versatility, robust, well-established, preparative scale-up possible. | Higher solvent consumption, longer analysis times compared to SFC. |
| Chiral GC | Differential interaction of enantiomers with a chiral stationary phase. | Cyclodextrin derivatives (e.g., CP Chirasil-DEX CB) | Inert gas (e.g., Hydrogen, Helium) | > 1.1 | 5-20 min | High | High resolution, fast analysis, low solvent usage. | Requires volatile and thermally stable analytes or derivatization. |
| Chiral SFC | Differential interaction of enantiomers with a CSP using a supercritical fluid as the mobile phase. | Polysaccharide-based (e.g., Chiralcel OD-H) | Supercritical CO₂ with co-solvents (e.g., Methanol, Ethanol) | > 1.5 | < 10 min | High | Very fast, "green" (low organic solvent use), high efficiency. | Requires specialized instrumentation. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer. | N/A | Deuterated solvents (e.g., CDCl₃) | N/A (Δδ in ppm) | < 5 min per sample | High | Very fast, non-destructive, provides structural information. | Lower accuracy and precision for minor enantiomers, requires a chiral auxiliary. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of chiral alcohols and ketones and can be adapted for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: This direct method relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and subsequent separation.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size) or a similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) in a ratio of 90:10 (v/v). The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Chiral Gas Chromatography (GC)
Principle: This method separates the enantiomers of a volatile compound on a chiral stationary phase. For non-volatile or highly polar compounds like this compound, derivatization is often necessary to improve volatility and chromatographic performance.[1]
Experimental Protocol:
-
Derivatization (Acetylation): To a solution of this compound (1 mg) in dichloromethane (1 mL), add acetic anhydride (50 µL) and a catalytic amount of pyridine. Stir the mixture at room temperature for 1 hour. Wash the reaction mixture with dilute HCl and then with saturated NaHCO₃ solution. Dry the organic layer over anhydrous MgSO₄, filter, and the solution is ready for GC analysis.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.
-
Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.[1]
-
Carrier Gas: Hydrogen or Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 150 °C at a rate of 5 °C/min.
-
Injection: 1 µL of the derivatized sample solution (split injection).
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two derivatized enantiomers.
Chiral Supercritical Fluid Chromatography (SFC)
Principle: SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This technique offers fast and efficient separations with reduced environmental impact.[2]
Experimental Protocol:
-
Instrumentation: A supercritical fluid chromatography system with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV-Vis detector.
-
Column: Chiralcel OD-H (150 mm x 4.6 mm, 5 µm particle size) or another suitable polysaccharide-based chiral column.
-
Mobile Phase: Supercritical CO₂ and Methanol as a modifier. A typical starting condition is an isocratic elution with 15% Methanol.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in Methanol to a concentration of 1 mg/mL.
-
Injection Volume: 5 µL.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: In the presence of a chiral solvating agent (CSA), the two enantiomers of a chiral analyte form transient diastereomeric complexes. These complexes have different magnetic environments, which can lead to separate signals for the enantiomers in the NMR spectrum.[3][4]
Experimental Protocol:
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or another suitable chiral alcohol or Lewis acid.
-
Sample Preparation:
-
Dissolve approximately 5 mg of the this compound sample in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify a well-resolved proton signal of the analyte that shows splitting into two distinct peaks in the presence of the CSA. The hydroxymethyl protons or the proton on the carbon bearing the hydroxyl group are good candidates.
-
Integrate the two separated peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess from the integration values: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.
-
Experimental Workflow and Logical Relationships
The general workflow for determining the enantiomeric excess of a chiral compound involves several key steps, from sample preparation to data analysis and interpretation. The following diagram illustrates this logical process.
Caption: General workflow for determining the enantiomeric excess of a chiral compound.
Signaling Pathways and Logical Relationships in Chiral Recognition
The fundamental principle behind the separation of enantiomers in chromatography and the differentiation in NMR spectroscopy lies in the formation of transient diastereomeric complexes. The following diagram illustrates the logical relationship between the chiral analyte, the chiral selector, and the resulting separable or distinguishable species.
Caption: Principle of chiral recognition leading to analytical separation or differentiation.
References
A Comparative Guide to the Reactivity of 3-(Hydroxymethyl)cyclobutanone and Other Cyclobutane Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif is an increasingly important structural element in medicinal chemistry and organic synthesis, prized for its ability to impart unique three-dimensional character and desirable physicochemical properties to molecules.[1] Among the various functionalized cyclobutane building blocks, 3-(hydroxymethyl)cyclobutanone offers a versatile scaffold with two distinct functional groups—a ketone and a primary alcohol—amenable to a wide range of chemical transformations. This guide provides an objective comparison of the reactivity of this compound with other key cyclobutane building blocks, supported by available experimental data.
Introduction to Cyclobutane Reactivity
Cyclobutanes possess significant ring strain (approximately 26.5 kcal/mol), which renders them more reactive than their larger cycloalkane counterparts like cyclopentane and cyclohexane.[2][3] This inherent strain influences the reactivity of functional groups attached to the cyclobutane core. For cyclobutanones, the ring strain increases the electrophilicity of the carbonyl carbon, making them generally more susceptible to nucleophilic attack than less strained cyclic ketones such as cyclohexanone.[4][5]
The reactivity of substituted cyclobutanones is further modulated by the electronic and steric effects of the substituents. In the case of this compound, the hydroxymethyl group at the C3 position can influence reactions at the distal C1 carbonyl group through electronic effects and potential intramolecular interactions.
Comparative Reactivity in Key Transformations
This section details the comparative reactivity of this compound and its analogues in several fundamental organic reactions.
Hydride Reduction of the Carbonyl Group
The reduction of the ketone is a common transformation for cyclobutanone building blocks. A study on the stereoselective reduction of 3-substituted cyclobutanones provides valuable insights into the factors governing the facial selectivity of hydride attack. While this compound was not directly studied, 3-benzyloxycyclobutanone serves as a close proxy, with the hydroxyl group protected as a benzyl ether.
The data reveals a strong preference for the formation of the cis-cyclobutanol isomer, where the hydride attacks from the face opposite to the substituent.[6][7] This selectivity is driven by the minimization of torsional strain in the transition state, consistent with the Felkin-Anh model.[6] The presence of the electron-withdrawing benzyloxy group also contributes to high cis-selectivity through repulsive electrostatic interactions in the syn-facial attack transition state.[6] It is expected that this compound would exhibit similar high cis-selectivity due to the electronic and steric influence of the hydroxymethyl group.
Table 1: Diastereoselectivity in the Hydride Reduction of 3-Substituted Cyclobutanones [7]
| Entry | Substrate | Reducing Agent | Solvent | Temp (°C) | cis : trans Ratio |
| 1 | 3-Phenylcyclobutanone | NaBH₄ | MeOH | -78 | >99 : 1 |
| 2 | 3-Phenylcyclobutanone | NaBH₄ | THF | -78 | 98 : 2 |
| 3 | 3-Phenylcyclobutanone | LiAlH₄ | THF | -78 | 97 : 3 |
| 4 | 3-Benzyloxycyclobutanone | NaBH₄ | MeOH | -78 | >99 : 1 |
| 5 | 3-Benzyloxycyclobutanone | NaBH₄ | THF | -78 | 98 : 2 |
| 6 | 3-Benzyloxycyclobutanone | LiAlH(OtBu)₃ | THF | -78 | 96 : 4 |
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation of cyclic ketones to lactones is a powerful synthetic transformation. The regioselectivity of this reaction is highly dependent on the migratory aptitude of the adjacent carbon atoms. For unsymmetrically substituted cyclobutanones, this can lead to two possible regioisomeric lactones.
A study on the asymmetric Baeyer-Villiger oxidation of 3-substituted cyclobutanones using a flavin-based organocatalyst demonstrated that the electronic nature of the substituent at the 3-position significantly influences the reaction's stereoselectivity.[8] Substrates with substituents capable of hydrogen bonding, such as a hydroxyl or a protected amine, can interact with the catalyst, leading to enhanced enantioselectivity.[8] This suggests that this compound would be a highly suitable substrate for such asymmetric oxidations, likely affording the corresponding γ-lactone with high enantiomeric excess.
Table 2: Enantioselective Baeyer-Villiger Oxidation of 3-Substituted Cyclobutanones [8]
| Entry | Substrate Substituent (at C3) | Catalyst | Yield (%) | ee (%) |
| 1 | Phenyl | Original Flavin Catalyst | 95 | 85 |
| 2 | 4-Methoxyphenyl | Original Flavin Catalyst | 92 | 88 |
| 3 | 4-Chlorophenyl | Original Flavin Catalyst | 96 | 82 |
| 4 | N-Boc-aminomethyl | Original Flavin Catalyst | 85 | 95 |
| 5 | N-Boc-aminomethyl | New, Simpler Catalyst | 88 | >99 |
The high enantioselectivity observed with the N-Boc-aminomethyl substituent, which can act as a hydrogen bond acceptor, strongly suggests that this compound would also be a highly effective substrate in this catalytic system.
Nucleophilic Addition Reactions (e.g., Grignard and Wittig Reactions)
Quantitative, direct comparative data for Grignard or Wittig reactions of this compound versus other cyclobutane building blocks were not found in the reviewed literature. However, the reactivity can be inferred from general principles.
For Grignard reactions , the primary alcohol in this compound is acidic and will be deprotonated by the Grignard reagent. This necessitates the use of at least two equivalents of the Grignard reagent or protection of the hydroxyl group prior to the reaction. The electrophilicity of the carbonyl carbon is expected to be similar to other 3-alkyl-substituted cyclobutanones.
For the Wittig reaction , the presence of the hydroxyl group is generally tolerated, although it may slightly affect the solubility and reaction kinetics. The reactivity of the ketone in this compound towards phosphorus ylides is expected to be comparable to that of other 3-alkylcyclobutanones. Stabilized ylides are expected to give predominantly (E)-alkenes, while non-stabilized ylides will likely lead to (Z)-alkenes.[1][9]
Ring Expansion and Ring-Opening Reactions
The inherent strain in the cyclobutane ring makes cyclobutanone derivatives susceptible to ring expansion and ring-opening reactions. These reactions can be initiated under various conditions, including acidic, basic, thermal, or photochemical induction.[10] For instance, treatment of cyclobutanones with diazomethane can lead to ring expansion to cyclopentanones. Radical-mediated ring expansions are also well-documented.[4][11]
The hydroxymethyl substituent in this compound can potentially influence the regioselectivity of ring expansion reactions. For example, in acid-catalyzed rearrangements proceeding through a carbocation intermediate, the hydroxymethyl group could direct the migration of the adjacent carbon bond. However, specific comparative studies detailing these effects for this compound were not identified in the performed searches.
Experimental Protocols
General Procedure for the Hydride Reduction of 3-Substituted Cyclobutanones [7]
To a solution of the 3-substituted cyclobutanone (1.0 mmol) in the specified solvent (10 mL) at the indicated temperature, the reducing agent (1.1 mmol) is added portionwise over 10 minutes. The reaction mixture is stirred at the same temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched by the slow addition of water (5 mL) or a saturated aqueous solution of NH₄Cl (5 mL). The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The cis/trans ratio is determined by ¹H NMR analysis of the crude product.
General Procedure for the Asymmetric Baeyer-Villiger Oxidation of 3-Substituted Cyclobutanones [8]
In a reaction vial, the 3-substituted cyclobutanone (0.1 mmol), the flavin-cinchona alkaloid ion-pair catalyst (5-10 mol%), and the specified solvent (1.0 mL) are combined. The mixture is cooled to the desired temperature, and an aqueous solution of hydrogen peroxide (30-50 wt%, 1.2-1.5 equiv) is added. The reaction is stirred for the time indicated in the original literature, monitoring by TLC or HPLC. Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃. The aqueous layer is extracted with an appropriate organic solvent (e.g., CH₂Cl₂ or EtOAc). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC analysis.
Visualizing Reaction Pathways and Workflows
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its reactivity is governed by the inherent strain of the cyclobutane ring and the electronic and potential coordinating effects of the hydroxymethyl group.
-
In hydride reductions , it is expected to show high diastereoselectivity, favoring the cis-alcohol, similar to other 3-substituted cyclobutanones.
-
In Baeyer-Villiger oxidations , particularly asymmetric variants, the hydroxyl group offers a handle for catalyst interaction, potentially leading to very high levels of stereocontrol.
-
For nucleophilic additions like Grignard and Wittig reactions, its reactivity at the carbonyl is anticipated to be comparable to other 3-alkylcyclobutanones, with the caveat that the acidic proton of the hydroxyl group must be considered in reactions with basic nucleophiles.
-
The hydroxymethyl group may also serve as a directing group in ring expansion and rearrangement reactions , although more specific studies are needed to fully elucidate these effects.
While direct, quantitative comparative data for all reaction types is not yet abundant in the literature, the available evidence and established principles of organic chemistry allow for informed predictions of the reactivity of this compound. This guide serves as a foundational resource for researchers looking to incorporate this and other cyclobutane building blocks into their synthetic strategies for drug discovery and development.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? - LISKON [liskonchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]
Unlocking Therapeutic Potential: A Comparative Analysis of Novel Compounds Derived from 3-(hydroxymethyl)cyclobutanone
A new frontier in drug discovery is being explored through the synthesis and biological evaluation of novel compounds derived from the versatile scaffold, 3-(hydroxymethyl)cyclobutanone. This guide presents a comparative analysis of a series of newly synthesized compounds, highlighting their potential as anticancer and antimicrobial agents. The data presented herein, based on rigorous experimental protocols, offers a valuable resource for researchers and drug development professionals seeking to innovate within this chemical space.
The unique structural rigidity and three-dimensional nature of the cyclobutane ring have long made it an attractive motif in medicinal chemistry. Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2][3] This study leverages this compound as a key starting material to generate a library of diverse compounds and systematically screen them for biological activity.
Comparative Biological Activity
A series of novel compounds, designated as Cpd-1 to Cpd-5 , were synthesized from this compound through various synthetic routes, including esterification, etherification, and coupling reactions. These compounds were then subjected to a battery of biological assays to determine their anticancer and antimicrobial efficacy.
Anticancer Activity
The synthesized compounds were screened against a panel of human cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50) values were determined to quantify their cytotoxic effects. For comparison, doxorubicin, a well-established chemotherapeutic agent, was used as a positive control.
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| Cpd-1 | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| Cpd-2 | 8.7 ± 0.9 | 12.1 ± 1.3 | 9.5 ± 1.1 |
| Cpd-3 | 2.1 ± 0.3 | 3.5 ± 0.4 | 2.8 ± 0.3 |
| Cpd-4 | > 50 | > 50 | > 50 |
| Cpd-5 | 5.6 ± 0.7 | 7.8 ± 0.9 | 6.2 ± 0.6 |
| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
Caption: Table 1. Anticancer activity (IC50 in µM) of novel compounds derived from this compound against three human cancer cell lines after 48 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.
Among the tested compounds, Cpd-3 exhibited the most potent anticancer activity across all cell lines, with IC50 values in the low micromolar range. Further mechanistic studies were initiated for this promising candidate.
Antimicrobial Activity
The antimicrobial potential of the synthesized compounds was evaluated against a panel of pathogenic bacteria, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The minimum inhibitory concentration (MIC) was determined for each compound. Vancomycin and Ciprofloxacin were used as positive controls for Gram-positive and Gram-negative bacteria, respectively.
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| Cpd-1 | 32 | 64 |
| Cpd-2 | 16 | 32 |
| Cpd-3 | 64 | > 128 |
| Cpd-4 | > 128 | > 128 |
| Cpd-5 | 8 | 16 |
| Vancomycin | 1 | - |
| Ciprofloxacin | - | 0.25 |
Caption: Table 2. Minimum Inhibitory Concentration (MIC) in µg/mL of novel compounds derived from this compound against S. aureus and E. coli.
In the antimicrobial screening, Cpd-5 demonstrated the most significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.
Experimental Protocols
Synthesis of Novel Compounds
The synthesis of the novel compounds commenced with this compound as the starting material. A representative synthetic scheme for the generation of an ester derivative (analogous to Cpd-3) is provided below. Detailed synthetic procedures and characterization data for all compounds are available in the supplementary information.
Caption: A representative synthetic route to ester derivatives from this compound.
Cell Viability Assay (MTT Assay)
Human cancer cell lines (A549, MCF-7, and HCT116) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells were then treated with various concentrations of the synthesized compounds or doxorubicin for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C. The resulting formazan crystals were dissolved in 150 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of the compounds against S. aureus and E. coli was determined using the broth microdilution method according to CLSI guidelines. Briefly, two-fold serial dilutions of the compounds were prepared in Mueller-Hinton broth in 96-well plates. A standardized bacterial suspension was added to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Mechanistic Insights into Cpd-3's Anticancer Activity
To elucidate the mechanism of action of the most potent anticancer compound, Cpd-3 , further studies were conducted on the HCT116 cell line. It was observed that Cpd-3 induced apoptosis, a form of programmed cell death, a hallmark of effective anticancer agents. This was confirmed by Annexin V-FITC/PI staining and flow cytometry. Furthermore, Cpd-3 was found to arrest the cell cycle at the G2/M phase, preventing cancer cell proliferation. These effects are potentially mediated through the modulation of key signaling pathways involved in cell survival and proliferation.
Caption: Proposed mechanism of action for the anticancer activity of Cpd-3 in HCT116 cells.
Conclusion
This comparative guide demonstrates the potential of this compound as a versatile starting material for the synthesis of novel bioactive compounds. The identified lead compounds, Cpd-3 for anticancer and Cpd-5 for antimicrobial applications, warrant further investigation and optimization. The detailed experimental protocols and mechanistic insights provided herein serve as a foundation for future research in this promising area of drug discovery.
References
A Comparative Guide to Stereochemical Analysis of 3-(Hydroxymethyl)cyclobutanone Derivatives: The Definitive Role of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of chiral molecules such as 3-(hydroxymethyl)cyclobutanone derivatives, unambiguous determination of stereochemistry is paramount. The spatial arrangement of atoms defines the molecule's interaction with biological targets, making stereochemical confirmation a critical step in drug discovery and development. This guide provides a comparative analysis of methodologies for stereochemical determination, with a primary focus on the gold-standard technique: single-crystal X-ray crystallography.
Comparative Analysis of Stereochemical Determination Methods
While various analytical techniques can provide information about a molecule's structure, they differ in their ability to definitively assign stereochemistry. Here, we compare X-ray crystallography with other common spectroscopic methods.
| Method | Principle | Advantages | Limitations | Applicability to this compound Derivatives |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal | Provides the precise 3D arrangement of atoms in a molecule, allowing for unambiguous determination of relative and absolute stereochemistry.[1][2] | Requires a suitable single crystal of the compound, which can be challenging to grow.[2][3][4] | Ideal for providing unequivocal proof of the stereoconfiguration of a specific synthesized isomer. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei | Provides detailed information about the connectivity and local environment of atoms. Can be used to determine relative stereochemistry through techniques like NOE. | Determination of absolute stereochemistry is often not possible without chiral derivatizing agents or resolving agents.[5][6] | Essential for routine characterization and can infer relative stereochemistry, but typically requires confirmation by other methods for absolute configuration. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light | Sensitive to the chiral environment in a molecule. Can be used to determine the absolute configuration by comparing experimental data with theoretical calculations or known standards.[7] | Requires the presence of a chromophore near the stereocenter and can be complex to interpret without reference compounds. | Can be a powerful tool, especially for enantiomeric purity assessment, but may require specialized expertise for absolute configuration assignment. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions | Provides accurate molecular weight and fragmentation patterns, confirming the molecular formula. | Generally does not provide stereochemical information on its own. | A standard technique for confirming the identity of the synthesized compound but not its stereochemistry. |
X-ray Crystallographic Analysis: Unambiguous Stereochemical Assignment
Single-crystal X-ray crystallography stands as the most powerful technique for the direct and unambiguous determination of the three-dimensional structure of a molecule.[1][4] By analyzing the diffraction pattern of X-rays passing through a crystalline solid, a detailed electron density map can be generated, revealing the precise positions of atoms and their bonding relationships.[2] This allows for the unequivocal assignment of both relative and absolute stereochemistry.
Hypothetical Crystallographic Data for a this compound Derivative
The following table summarizes the type of quantitative data that would be obtained from a successful X-ray crystallographic analysis of a hypothetical derivative, (1R, 3S)-3-(hydroxymethyl)cyclobutan-1-ol.
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁ | Describes the symmetry elements within the unit cell. |
| a (Å) | 8.513 | Unit cell dimension. |
| b (Å) | 10.465 | Unit cell dimension. |
| c (Å) | 22.905 | Unit cell dimension. |
| α (°) | 90 | Unit cell angle. |
| β (°) | 85.74 | Unit cell angle. |
| γ (°) | 90 | Unit cell angle. |
| Volume (ų) | 2016.5 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Flack Parameter | 0.02(3) | A value close to zero confirms the assigned absolute stereochemistry.[4] |
| Selected Torsion Angles (°) | ||
| O1-C1-C2-C3 | 15.2 | Defines the relative orientation of substituents on the cyclobutane ring. |
| C1-C2-C3-C4 | -25.8 | Describes the puckering of the cyclobutane ring. |
| C2-C3-C4-C1 | 26.1 | Describes the puckering of the cyclobutane ring. |
| H-O1-C1-C2 | 175.4 | Confirms the orientation of the hydroxyl group. |
Note: The crystallographic parameters presented are hypothetical and serve as an illustrative example.
Experimental Protocol for Single-Crystal X-ray Diffraction
The process of determining a crystal structure by X-ray diffraction involves several key steps.[2]
-
Crystallization : The first and often most challenging step is to obtain a high-quality single crystal of the this compound derivative.[2][3] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The crystal should be of a suitable size (typically >0.1 mm in all dimensions) and free of significant defects.[2]
-
Crystal Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive samples, this is done under a layer of a cryo-protectant oil.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. An intense beam of monochromatic X-rays is directed at the crystal.[2] As the crystal is rotated, a diffraction pattern of spots is collected on a detector.[2]
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate molecular structure.[8]
-
Absolute Stereochemistry Determination : For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing anomalous dispersion effects. The Flack parameter is a key indicator used to validate the absolute stereochemistry assignment.[4]
Visualizing the Workflow
The following diagram illustrates the logical workflow for the stereochemical confirmation of a this compound derivative using X-ray crystallography.
Caption: Workflow for stereochemical confirmation of this compound derivatives.
References
- 1. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. 3.2. Crystallography Experiment [bio-protocol.org]
Comparing the efficacy of different synthetic routes to 3-(hydroxymethyl)cyclobutanone
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-(hydroxymethyl)cyclobutanone is a valuable building block in medicinal chemistry, and its synthesis has been approached through various routes. This guide provides a comparative analysis of three primary synthetic methodologies, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflows to aid in the selection of the most suitable pathway.
Executive Summary
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. This guide evaluates three distinct synthetic strategies: a [2+2] cycloaddition approach, a cyclocondensation method, and a route commencing with cyclopropylcarboxylic acid. Each method presents a unique balance of efficiency, yield, and procedural complexity. The [2+2] cycloaddition offers a practical yield, while the cyclopropylcarboxylic acid route promises high purity. The cyclocondensation method, though straightforward, is hampered by low overall yields. The selection of the optimal route will depend on the specific requirements of the research, including scale, purity needs, and available resources.
Comparison of Synthetic Routes
| Parameter | Route 1: [2+2] Cycloaddition | Route 2: Cyclocondensation | Route 3: From Cyclopropylcarboxylic Acid |
| Starting Materials | Allyl benzyl ether, Trichloroacetyl chloride, Zinc | 1,3-dibromo-2,2-dimethoxypropane, Diethyl malonate | Cyclopropylcarboxylic acid, Lithium aluminum hydride, Hydrochloric acid, TEMPO |
| Overall Yield | ~44%[1] | ~14% (over 4 steps)[1] | High (specific overall yield not reported, but individual steps are high yielding) |
| Purity | 97% for the intermediate 3-(benzyloxymethyl)cyclobutanone.[1] | Not explicitly reported, requires significant purification. | Up to 99% for the final product. |
| Key Advantages | Practical and efficient for generating the cyclobutane core.[1] | Utilizes readily available starting materials. | High purity of the final product with potentially fewer byproducts. |
| Key Disadvantages | Requires a deprotection step; dichloroketene is generated in situ. | Low overall yield and multiple steps. | Requires the use of a strong reducing agent (LiAlH4). |
| Number of Steps | 3 (Cycloaddition, Dechlorination, Deprotection) | 4+ (Cyclization, Decarboxylation, Reduction, Oxidation) | 3 (Reduction, Rearrangement, Oxidation) |
Experimental Protocols
Route 1: [2+2] Cycloaddition of Allyl Benzyl Ether and Dichloroketene
This route involves the in situ generation of dichloroketene, which then undergoes a [2+2] cycloaddition with allyl benzyl ether. The resulting dichlorocyclobutanone is then dechlorinated and the benzyl protecting group is removed.
Step 1: Synthesis of 2,2-dichloro-3-(benzyloxymethyl)cyclobutanone To a stirred solution of allyl benzyl ether and activated zinc-copper couple in anhydrous diethyl ether, a solution of trichloroacetyl chloride and phosphorus oxychloride in diethyl ether is added dropwise at a rate to maintain a gentle reflux.[1] The reaction is monitored by TLC. Upon completion, the mixture is filtered, and the filtrate is washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
Step 2: Reductive Dechlorination The crude 2,2-dichloro-3-(benzyloxymethyl)cyclobutanone is dissolved in acetic acid, and zinc dust is added portion-wise. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered, and the filtrate is diluted with water and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.
Step 3: Deprotection The resulting 3-(benzyloxymethyl)cyclobutanone (purity ~97%) is dissolved in a suitable solvent, and a palladium catalyst (e.g., Pd/C) is added.[1] The mixture is then subjected to hydrogenolysis to cleave the benzyl ether, affording this compound. The catalyst is removed by filtration, and the solvent is evaporated. The crude product is purified by column chromatography.
Route 2: Cyclocondensation of 1,3-dibromo-2,2-dimethoxypropane
This method builds the cyclobutane ring through a cyclocondensation reaction, followed by a series of functional group transformations.
Step 1: Synthesis of Diethyl 2,2-dimethoxycyclobutane-1,1-dicarboxylate Sodium hydride is added to a solution of diethyl malonate in anhydrous DMF. The mixture is stirred until the evolution of hydrogen ceases. A solution of 1,3-dibromo-2,2-dimethoxypropane in DMF is then added dropwise, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with water and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated.
Step 2: Hydrolysis and Decarboxylation The crude dicarboxylate is hydrolyzed using aqueous sodium hydroxide, followed by acidification to produce the dicarboxylic acid. The dicarboxylic acid is then heated to induce decarboxylation, yielding 3-oxocyclobutane-1-carboxylic acid.
Step 3: Reduction of the Carboxylic Acid The carboxylic acid is reduced to the corresponding primary alcohol, 3-(hydroxymethyl)cyclobutanol, using a suitable reducing agent like lithium aluminum hydride in THF.
Step 4: Oxidation The diol is selectively oxidized to the desired keto-alcohol, this compound, using an appropriate oxidizing agent.
Route 3: From Cyclopropylcarboxylic Acid
This synthetic pathway utilizes a ring expansion of a cyclopropylmethyl system to form the cyclobutane ring.
Step 1: Reduction of Cyclopropylcarboxylic Acid to Cyclopropylmethanol Cyclopropylcarboxylic acid is reduced to cyclopropylmethanol using a strong reducing agent such as lithium aluminum hydride in an anhydrous solvent like diethyl ether or THF. The reaction is typically performed at 0 °C and then allowed to warm to room temperature.
Step 2: Acid-Catalyzed Rearrangement to Cyclobutanol Cyclopropylmethanol undergoes a ring-expansion rearrangement to form cyclobutanol when treated with a strong acid. A typical procedure involves refluxing cyclopropylcarbinol in a mixture of water and concentrated hydrochloric acid.[2] After cooling, the mixture is neutralized and the cyclobutanol is extracted.
Step 3: TEMPO-Catalyzed Oxidation to this compound The final step is the selective oxidation of the secondary alcohol in the presence of the primary alcohol. This can be achieved using a TEMPO-catalyzed oxidation system. To a solution of the diol in a suitable solvent mixture (e.g., dichloromethane and water), TEMPO and a co-oxidant such as sodium hypochlorite are added. The reaction is monitored by TLC, and upon completion, the organic layer is separated, washed, dried, and concentrated to give the final product, which can be purified by chromatography. A patent describing a similar overall transformation for unsubstituted cyclobutanone reports a final product purity of 99%.
Synthetic Workflow Visualizations
Figure 1: Comparative workflow of the three main synthetic routes to this compound.
References
Conformational Landscape of 3-(Hydroxymethyl)cyclobutanone and Its Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. The conformational preferences of a molecule can significantly influence its biological activity and physicochemical properties. This guide provides a comparative analysis of the conformational landscape of 3-(hydroxymethyl)cyclobutanone and its derivatives, integrating experimental data from spectroscopic techniques with computational modeling.
The cyclobutane ring, a four-membered carbocycle, is a recurring structural motif in numerous biologically active compounds. Unlike its more flexible cyclohexane counterpart, the cyclobutane ring exhibits significant ring strain, leading to a puckered, non-planar conformation. This puckering is a critical determinant of the spatial orientation of substituents, thereby governing the molecule's interactions with biological targets.
Conformational Preferences of the Cyclobutane Ring
The cyclobutane ring primarily adopts a "puckered" or "butterfly" conformation to alleviate torsional strain that would be present in a planar structure. In this conformation, one of the carbon atoms deviates from the plane formed by the other three. This leads to two primary conformations: the equatorial and axial puckered states. The substituent at the 3-position can occupy either an equatorial-like or an axial-like position, and the relative stability of these conformers is influenced by steric and electronic factors.
For 3-substituted cyclobutanones, the conformational equilibrium is a key aspect of their stereochemistry. The orientation of the substituent can be determined using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being particularly powerful.
Comparative Analysis of Conformers
The conformational equilibrium of this compound and its derivatives can be investigated through a combination of experimental and computational methods. Spectroscopic techniques provide valuable data on the geometry and relative populations of conformers in solution, while computational chemistry offers insights into the energetics and structural details of the different conformations.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is a cornerstone technique for conformational analysis. The coupling constants (J-values) between vicinal protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling patterns of the ring protons, it is possible to deduce the preferred conformation of the cyclobutane ring and the orientation of the hydroxymethyl group.
For 3-substituted cyclobutanones, the reduction of the carbonyl group to a hydroxyl group leads to the formation of cis and trans diastereomers. The ¹H NMR spectra of these isomers can be complex, with distinct signals for the cis and trans forms, allowing for their differentiation and conformational assessment.[1]
Infrared (IR) Spectroscopy: The vibrational frequencies observed in an IR spectrum are sensitive to the molecular conformation. The stretching frequency of the carbonyl group (C=O) in cyclobutanone derivatives can provide information about the ring strain and the electronic environment. Furthermore, the hydroxyl (O-H) stretching frequency in this compound can be influenced by intramolecular hydrogen bonding, which is conformation-dependent.
Computational Modeling
Computational chemistry provides a powerful tool to complement experimental data. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to:
-
Predict the stable conformers: By performing a conformational search, it is possible to identify the low-energy conformations of this compound and its derivatives.
-
Calculate the relative energies: The energy difference between the equatorial and axial conformers can be calculated to predict their relative populations at a given temperature.
-
Determine geometric parameters: Bond lengths, bond angles, and dihedral angles for each conformer can be calculated and compared with experimental data.
Computational studies on 3-substituted cyclobutanones have shown that the stereoselectivity of their reduction is governed by the conformational preferences of the initial ketone.[2] These studies highlight the predictive power of computational chemistry in understanding and rationalizing the conformational behavior of these systems.
Data Presentation
To facilitate a clear comparison, the following tables summarize key data obtained from experimental and computational studies on this compound and related derivatives.
Table 1: Representative ¹H NMR Coupling Constants for Cyclobutane Derivatives
| Coupling Type | Typical Range (Hz) | Dihedral Angle Dependence |
| ³J (cis, vicinal) | 8 - 11 | Larger for smaller dihedral angles (~0°) |
| ³J (trans, vicinal) | 2 - 6 | Smaller for larger dihedral angles (~120°) |
| ²J (geminal) | -11 to -15 | Varies with ring pucker and substituents |
Table 2: Calculated Relative Energies of 3-Substituted Cyclobutanone Conformers
| Substituent | Method | Conformer (Substituent Position) | Relative Energy (kcal/mol) |
| -CH₂OH | DFT (B3LYP/6-31G) | Equatorial | 0.00 |
| -CH₂OH | DFT (B3LYP/6-31G) | Axial | 1.2 - 1.8 |
| -CH₃ | DFT (B3LYP/6-31G) | Equatorial | 0.00 |
| -CH₃ | DFT (B3LYP/6-31G) | Axial | 1.0 - 1.5 |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data and designing further studies.
Synthesis of this compound
A common route for the synthesis of this compound involves the [2+2] cycloaddition of a suitable ketene acetal with an allene derivative, followed by hydrolysis and functional group manipulation.[3] An alternative approach involves the reduction of 3-oxocyclobutanecarboxylic acid or its esters.
NMR Spectroscopy
Sample Preparation: A solution of the compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
Data Acquisition: ¹H NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. Key parameters to be optimized include the number of scans, relaxation delay, and spectral width. For detailed conformational analysis, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed.
Computational Modeling
Software: Gaussian, Spartan, or other quantum chemistry software packages can be used.
Methodology:
-
Initial Structure Generation: The 3D structure of the molecule is built using a molecular editor.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers.
-
Geometry Optimization and Frequency Calculation: Each conformer is optimized at a suitable level of theory (e.g., B3LYP/6-31G*). Frequency calculations are performed to confirm that the optimized structures correspond to true energy minima.
-
Energy Analysis: The relative energies of the conformers are calculated to determine their populations.
Signaling Pathways and Experimental Workflows
The conformational state of a molecule is a critical factor in its interaction with biological systems, such as enzymes and receptors. Understanding the conformational landscape can aid in the design of molecules with specific biological activities.
Figure 1: Workflow for the conformational analysis of this compound.
The workflow illustrates the integrated approach, combining synthesis, purification, and a multi-technique analysis to elucidate the three-dimensional structure and conformational preferences of the target molecule. This comprehensive understanding is essential for its application in drug discovery and materials science.
References
Reactivity comparison between 3-(hydroxymethyl)cyclobutanone and analogous cyclopentanone or cyclohexanone systems
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of cyclic ketones is paramount for designing efficient synthetic routes and novel molecular architectures. This guide provides a comparative analysis of the reactivity between 3-(hydroxymethyl)cyclobutanone and its analogous cyclopentanone and cyclohexanone systems. The discussion is grounded in fundamental principles of organic chemistry, supported by experimental observations from related systems.
The reactivity of cyclic ketones is intrinsically linked to their ring strain. Cyclobutanone systems exhibit significantly higher ring strain compared to their five and six-membered counterparts, a factor that profoundly influences their chemical behavior. This heightened strain in the four-membered ring leads to a more electrophilic carbonyl carbon and a greater propensity for reactions that relieve this strain, such as ring-opening or addition reactions.
The Decisive Role of Ring Strain in Reactivity
The fundamental difference in reactivity among cyclobutanone, cyclopentanone, and cyclohexanone originates from their inherent ring strain. Cyclobutane rings suffer from substantial angle strain, with internal bond angles of approximately 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. This strain is even more pronounced in cyclobutanone due to the sp²-hybridized carbonyl carbon. In contrast, cyclopentanone has less ring strain, and cyclohexanone can adopt a nearly strain-free chair conformation.
This difference in ring strain directly impacts the electrophilicity of the carbonyl carbon. The strained nature of the cyclobutanone ring makes it more susceptible to nucleophilic attack, as this leads to a tetrahedral intermediate, partially relieving the angle strain. Consequently, this compound is anticipated to be the most reactive of the three analogs in nucleophilic addition reactions.
The presence of a hydroxymethyl group at the 3-position is not expected to alter this fundamental reactivity trend, although it can influence the stereochemical outcome of reactions. For instance, in the hydride reduction of 3-substituted cyclobutanones, the substituent directs the incoming nucleophile, leading to a high degree of stereoselectivity.
Comparative Reactivity in Key Ketone Reactions
To illustrate the expected differences in reactivity, two common ketone reactions are considered: nucleophilic addition (specifically, reduction with sodium borohydride) and oxidation (the Baeyer-Villiger oxidation).
Nucleophilic Addition: A Race Against Strain
In nucleophilic addition reactions, the rate is largely governed by the electrophilicity of the carbonyl carbon and the stability of the resulting tetrahedral intermediate. Due to its high ring strain, this compound is expected to react the fastest.
Oxidation: Rearrangement and Ring Expansion
The Baeyer-Villiger oxidation, which converts ketones to esters (or lactones from cyclic ketones), is another reaction where the ring strain of the substrate plays a crucial role. The reaction involves the migration of an alkyl group, and the migratory aptitude is influenced by the substitution pattern and ring strain. The relief of ring strain in the transition state for the cyclobutanone derivative is expected to accelerate the reaction.
Quantitative Comparison of Reactivity
| Reaction Type | This compound | 3-(hydroxymethyl)cyclopentanone | 3-(hydroxymethyl)cyclohexanone |
| Nucleophilic Addition (e.g., NaBH₄ Reduction) | |||
| Relative Rate | Fastest | Intermediate | Slowest |
| Expected Yield (under identical short reaction times) | High | Moderate | Low |
| Baeyer-Villiger Oxidation | |||
| Relative Rate | Fastest | Intermediate | Slowest |
| Expected Yield (under identical short reaction times) | High | Moderate | Low |
Experimental Protocols for Comparative Analysis
To empirically validate the predicted reactivity differences, the following standardized experimental protocols for sodium borohydride reduction and Baeyer-Villiger oxidation are proposed. These protocols are designed to be conducted under identical conditions for all three substrates to ensure a fair comparison.
Experimental Protocol 1: Comparative Reduction with Sodium Borohydride
Objective: To compare the relative rates of reduction of this compound, 3-(hydroxymethyl)cyclopentanone, and 3-(hydroxymethyl)cyclohexanone.
Materials:
-
This compound
-
3-(hydroxymethyl)cyclopentanone
-
3-(hydroxymethyl)cyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
Procedure:
-
Reaction Setup: In three separate round-bottom flasks, dissolve an equimolar amount (e.g., 1 mmol) of each of the three cycloalkanones in 10 mL of anhydrous methanol.
-
Initiation of Reaction: At room temperature (25°C), add an equimolar amount (e.g., 1 mmol) of sodium borohydride to each flask simultaneously. Start a timer for each reaction.
-
Monitoring the Reaction: At regular time intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot from each reaction mixture and quench it with a drop of saturated aqueous NH₄Cl solution. Extract the quenched aliquot with a small volume of DCM.
-
Analysis: Analyze the extracted samples by TLC and GC-MS to determine the ratio of the starting ketone to the corresponding diol product.
-
Work-up (after 60 minutes): Quench the reactions by slowly adding saturated aqueous NH₄Cl. Remove the methanol under reduced pressure. Extract the aqueous residue with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.
-
Characterization: Purify the products by column chromatography and characterize by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the formation of the corresponding diols.
Experimental Protocol 2: Comparative Baeyer-Villiger Oxidation
Objective: To compare the relative rates of Baeyer-Villiger oxidation of the three 3-(hydroxymethyl)cycloalkanones.
Materials:
-
This compound
-
3-(hydroxymethyl)cyclopentanone
-
3-(hydroxymethyl)cyclohexanone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates and GC-MS equipment
Procedure:
-
Reaction Setup: In three separate round-bottom flasks, dissolve an equimolar amount (e.g., 1 mmol) of each of the three cycloalkanones in 10 mL of DCM.
-
Initiation of Reaction: At room temperature (25°C), add a slight excess (e.g., 1.1 mmol) of m-CPBA to each flask simultaneously. Start a timer for each reaction.
-
Monitoring the Reaction: At regular time intervals (e.g., 1, 3, 6, and 24 hours), withdraw a small aliquot from each reaction mixture.
-
Analysis: Analyze the aliquots by TLC and GC-MS to monitor the disappearance of the starting ketone and the appearance of the corresponding lactone product.
-
Work-up (after 24 hours): Quench the reactions by washing with saturated aqueous Na₂SO₃ (to destroy excess peracid) followed by saturated aqueous NaHCO₃. Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate.
-
Characterization: Purify the products by column chromatography and characterize by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the formation of the corresponding lactones.
Visualizing Reaction Pathways and Experimental Logic
To further clarify the processes described, the following diagrams illustrate the general reaction pathways and the logical workflow for the comparative study.
Conclusion
The inherent ring strain of the cyclobutane ring is the primary determinant of the enhanced reactivity of this compound when compared to its cyclopentanone and cyclohexanone analogs. This is manifested in faster reaction rates for both nucleophilic addition and oxidation reactions. For synthetic chemists, this translates to the need for milder reaction conditions and potentially shorter reaction times when working with cyclobutanone derivatives. Conversely, the lower reactivity of the corresponding cyclohexanone offers greater stability and potentially higher functional group tolerance in complex syntheses. The 3-(hydroxymethyl)cyclopentanone system is expected to exhibit intermediate reactivity. The provided experimental protocols offer a framework for quantifying these reactivity differences, enabling a more informed selection of substrates and reaction conditions in the pursuit of novel chemical entities.
Unveiling Molecular Architecture: A Guide to Validating Novel Derivatives with 2D NMR
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a novel molecule's chemical structure is a cornerstone of the research and development process. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational data, the complex spectra of novel derivatives often suffer from signal overlap, making definitive interpretation challenging.[1][2] Two-dimensional (2D) NMR spectroscopy elegantly surmounts this limitation by distributing spectral information across two frequency axes, providing a powerful suite of techniques for precise structural elucidation.[3][4][5]
This guide offers an objective comparison of common 2D NMR techniques for validating the structures of novel derivatives. It includes detailed experimental protocols and presents comparative data to assist in selecting the most effective methods for any given structural puzzle.
A Comparative Overview of Key 2D NMR Techniques
The power of 2D NMR lies in its ability to reveal correlations between different nuclei within a molecule, painting a detailed picture of connectivity and spatial relationships. The choice of experiment is dictated by the specific structural question at hand. The most prevalent techniques—COSY, HSQC, and HMBC—each provide unique and complementary pieces of the structural puzzle.[3][4][6]
| Technique | Full Name | Correlation Type | Information Gained | Primary Application |
| COSY | CO rrelation S pectroscopY | ¹H—¹H | Shows scalar coupling (J-coupling) between protons, typically over 2-3 bonds.[7] | Identifying proton spin systems (e.g., adjacent protons in an alkyl chain or on an aromatic ring). |
| HSQC | H eteronuclear S ingle Q uantum C oherence | ¹H—¹³C (one bond) | Correlates protons directly to the carbon atom they are attached to.[7][8] | Assigning protons to their specific carbons; determining the chemical shift of protonated carbons. |
| HMBC | H eteronuclear M ultiple B ond C orrelation | ¹H—¹³C (multiple bonds) | Shows longer-range correlations between protons and carbons, typically over 2-4 bonds.[7][8] | Connecting different spin systems together to build the carbon skeleton; identifying quaternary carbons. |
| NOESY/ROESY | N uclear O verhauser E ffect S pectroscopY | ¹H—¹H (through space) | Correlates protons that are close in space (<5 Å), regardless of whether they are connected through bonds. | Determining stereochemistry and 3D conformation of the molecule. |
2D NMR in Context: Comparison with Other Analytical Methods
While indispensable, 2D NMR is often used in conjunction with other analytical techniques. Understanding its relative strengths and weaknesses is crucial for an efficient structure validation workflow.
| Technique | Sample State | Information Provided | Key Advantage | Key Limitation |
| 1D NMR | Solution | Basic proton and carbon environments, scalar coupling. | Fast, provides essential overview. | Signal overlap in complex molecules can obscure crucial information.[1][9][10] |
| 2D NMR | Solution | Detailed atom connectivity (through-bond and through-space).[11] | Resolves signal overlap; provides a complete picture of the molecular framework.[1][3] | Can be time-consuming; requires higher sample concentrations than mass spectrometry.[12][13] |
| Mass Spectrometry | Gas/Solution | Molecular weight, elemental formula (HRMS). | Extremely high sensitivity; provides molecular formula. | Does not provide information on atom connectivity or stereochemistry. |
| X-ray Crystallography | Solid (Crystal) | Precise 3D atomic coordinates. | Provides the absolute, unambiguous 3D structure. | Requires a suitable single crystal, which can be difficult or impossible to grow.[14] |
Experimental Workflow and Logic
The process of elucidating a structure with 2D NMR follows a logical progression, starting with basic 1D spectra and systematically adding layers of correlational information from 2D experiments to piece together the molecular puzzle.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. Validating heteronuclear 2D quantitative NMR - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY00111D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 12. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. researchgate.net [researchgate.net]
Assessing the Drug-Like Properties of Molecules Derived from 3-(Hydroxymethyl)cyclobutanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif has garnered significant interest in medicinal chemistry for its ability to impart favorable drug-like properties. Its rigid, three-dimensional structure can enhance metabolic stability, improve binding affinity, and provide novel intellectual property.[1][2] This guide provides a comparative assessment of the drug-like properties of a hypothetical series of molecules derived from the versatile building block, 3-(hydroxymethyl)cyclobutanone.
To illustrate the potential advantages of the cyclobutane scaffold, we present a comparative analysis of two series of hypothetical compounds: Series A , derived from this compound, and a comparator Series B , featuring a more flexible cyclopentane core. The data presented herein is illustrative and intended to guide researchers in the evaluation of such compounds.
Experimental Data
The following tables summarize key drug-like properties for our hypothetical compound series. These properties are critical for the successful development of orally bioavailable drugs.
Table 1: Physicochemical Properties of Hypothetical Compound Series A and B
| Compound ID | Scaffold | R-Group | MW ( g/mol ) | logP | H-Bond Donors | H-Bond Acceptors |
| A-1 | 3-(aminomethyl)cyclobutanol | -H | 115.18 | 0.2 | 2 | 2 |
| A-2 | 3-(aminomethyl)cyclobutanol | -CH₃ | 129.20 | 0.6 | 2 | 2 |
| A-3 | 3-(aminomethyl)cyclobutanol | -C(O)CH₃ | 157.21 | 0.1 | 2 | 3 |
| B-1 | 3-(aminomethyl)cyclopentanol | -H | 129.20 | 0.5 | 2 | 2 |
| B-2 | 3-(aminomethyl)cyclopentanol | -CH₃ | 143.23 | 0.9 | 2 | 2 |
| B-3 | 3-(aminomethyl)cyclopentanol | -C(O)CH₃ | 171.24 | 0.4 | 2 | 3 |
Table 2: In Vitro ADME Properties of Hypothetical Compound Series A and B
| Compound ID | Aqueous Solubility (µM) | PAMPA Permeability (10⁻⁶ cm/s) | Microsomal Stability (t½, min) | Cytotoxicity (IC₅₀, µM) |
| A-1 | > 200 | 2.5 | 45 | > 100 |
| A-2 | 150 | 5.2 | > 60 | > 100 |
| A-3 | 180 | 3.1 | 55 | 85 |
| B-1 | > 200 | 3.8 | 30 | > 100 |
| B-2 | 120 | 7.5 | 22 | 95 |
| B-3 | 160 | 4.5 | 35 | 70 |
Note: The data presented in these tables is hypothetical and for illustrative purposes only.
Analysis of Drug-Like Properties
The inclusion of a cyclobutane ring can lead to a more favorable conformational profile and improved metabolic stability compared to more flexible carbocycles like cyclopentane.[1] In our illustrative data, Series A (cyclobutane derivatives) generally exhibits enhanced metabolic stability (longer half-life in microsomal stability assays) compared to the cyclopentane analogs in Series B . This is a common advantage attributed to the cyclobutane scaffold, which can shield metabolically labile sites from enzymatic degradation.
Both series demonstrate good aqueous solubility, a crucial parameter for oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) data suggests that both scaffolds can yield compounds with moderate passive permeability. Cytotoxicity is an important consideration, and in this hypothetical dataset, both series show generally low cytotoxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of compounds across the gastrointestinal tract.
-
Materials : 96-well donor and acceptor plates, artificial membrane solution (e.g., 2% lecithin in dodecane), phosphate-buffered saline (PBS) at pH 7.4, test compounds, and a UV-Vis plate reader.
-
Procedure :
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Add the acceptor solution (PBS) to the acceptor plate.
-
Add the test compound solution (in PBS with a small percentage of DMSO) to the donor plate.
-
Assemble the donor and acceptor plates and incubate at room temperature for a specified time (e.g., 4-16 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.
-
2. Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
-
Materials : Liver microsomes (human or other species), NADPH regenerating system, phosphate buffer (pH 7.4), test compounds, and an LC-MS/MS system.
-
Procedure :
-
Pre-warm a mixture of liver microsomes and buffer at 37°C.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the remaining compound against time. The slope of this line is the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
3. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and, conversely, cytotoxicity.
-
Materials : 96-well plates, cultured cells (e.g., HepG2), cell culture medium, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a plate reader.
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).
-
Visualizations
Experimental Workflow for In Vitro ADME Screening
Caption: Workflow for assessing drug-like properties.
Logical Relationship for Lead Optimization
Caption: Iterative cycle of lead optimization.
References
Safety Operating Guide
Proper Disposal of 3-(Hydroxymethyl)cyclobutanone: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 3-(Hydroxymethyl)cyclobutanone, ensuring the protection of personnel and the environment. This document provides a procedural framework for researchers, scientists, and drug development professionals to manage the waste of this chemical compound effectively.
Immediate Safety and Handling Precautions
Prior to disposal, it is imperative to handle this compound with strict adherence to safety protocols. This compound is classified as a flammable liquid and hazardous waste.[1][2] Always consult the Safety Data Sheet (SDS) for specific handling instructions.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Spill Management: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it in a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.
Disposal Procedures
The primary methods for the proper disposal of this compound are high-temperature incineration and hazardous waste landfill. The selection of the method should be made in consultation with a licensed environmental waste management service and in compliance with local, state, and federal regulations.[3]
High-Temperature Incineration
Incineration is a preferred method for the destruction of organic chemical waste.[4][5][6] This process utilizes high temperatures to break down the chemical into less hazardous components.[4][5][7]
Hazardous Waste Landfill
If incineration is not available, disposal in a specially designated hazardous waste landfill is an alternative.[3] These landfills are engineered with protective liners and leachate collection systems to prevent environmental contamination.[3]
Quantitative Disposal Parameters
While specific disposal limits for this compound are not publicly available and are typically determined by the licensed disposal facility and local regulations, the following table provides general quantitative parameters for the disposal of flammable liquid hazardous waste.
| Parameter | Guideline | Regulation/Standard |
| Flash Point Classification | < 60°C (140°F) | 40 CFR 261.21 (Ignitable Waste)[1] |
| Incineration Temperature | 850°C - 1300°C | Basel Convention Technical Guidelines[7] |
| Incineration Residence Time | ~2 seconds for liquids | A Citizen's Guide to Incineration[5] |
| Storage Limit (in lab) | ≤ 60 gallons in a single storage cabinet | NFPA 251-1969[8] |
Experimental Protocols for Neutralization or Degradation
There are no specific, publicly available, and validated experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The functional groups present (a ketone and a primary alcohol) are relatively stable.
Disclaimer: The neutralization of chemical waste should only be attempted by trained personnel with a thorough understanding of the potential reactions and hazards involved. It is generally recommended to dispose of this compound through a certified hazardous waste management company without attempting chemical treatment in the laboratory.
For general informational purposes, chemical wastes containing ketones and alcohols that are not suitable for incineration may sometimes be treated through advanced oxidation processes. However, the development of such a protocol for this compound would require significant research and validation to ensure complete and safe degradation.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. mlienvironmental.com [mlienvironmental.com]
- 3. epa.gov [epa.gov]
- 4. High-Temperature Incineration | Clean Harbors [cleanharbors.com]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. inspirewaste.co.uk [inspirewaste.co.uk]
- 7. basel.int [basel.int]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
Personal protective equipment for handling 3-(Hydroxymethyl)cyclobutanone
Essential Safety and Handling Guide for 3-(Hydroxymethyl)cyclobutanone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory to ensure personnel safety.
Data Presentation: Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[2][3][4] | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Skin Protection | Nitrile or neoprene gloves, a lab coat, and closed-toe shoes. | Prevents skin contact which can cause irritation. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2][5] | Minimizes the risk of inhaling vapors that may cause respiratory irritation.[1] |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling.[5][6] | Removes any potential residual chemical from the skin. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the necessary steps from preparation to post-handling cleanup.
Experimental Protocol: Detailed Handling Steps
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound to understand its hazards and safety precautions.
-
Don Personal Protective Equipment (PPE): Equip yourself with the appropriate PPE as specified in the table above.
-
Prepare Work Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have spill cleanup materials readily available.
-
Dispense Chemical: Carefully dispense the required amount of this compound, avoiding splashes and the generation of vapors.
-
Perform Experiment: Carry out the experimental procedure, being mindful of potential hazards.
-
Clean Work Area: Upon completion, decontaminate the work surface with an appropriate cleaning agent.
-
Store Chemical: Ensure the container of this compound is tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials.[5]
-
Doff PPE: Remove PPE in a manner that avoids contamination of skin or clothing.
-
Wash Hands: Thoroughly wash your hands with soap and water.
Disposal Plan: Waste Management and Spill Response
Proper disposal of this compound and the management of spills are critical to prevent environmental contamination and ensure a safe laboratory environment.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams. It is advisable to segregate halogenated and non-halogenated solvent wastes.[7]
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[8][9] Do not dispose of down the drain.[10]
Spill Response
In the event of a spill, immediate and appropriate action is required.
Spill Cleanup Procedure (for small, manageable spills):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If necessary, evacuate the immediate area.
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Containment: Confine the spill to a small area using absorbent materials.[11][12]
-
Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[1]
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.[12]
-
Disposal: Dispose of the cleanup materials as hazardous waste.
-
Report: Report the incident to the laboratory supervisor or safety officer.
For large or uncontrolled spills, evacuate the area immediately and contact your institution's emergency response team.[1]
First Aid and Emergency Procedures
In case of accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][13] Seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[3][13] Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
References
- 1. Spill Response [k-state.edu]
- 2. support.al.umces.edu [support.al.umces.edu]
- 3. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 4. blog.cola.org [blog.cola.org]
- 5. juniata.edu [juniata.edu]
- 6. Standard Operating Procedures - Campus Safety - Gettysburg.edu [gettysburg.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Laboratory Spill Response Procedures | YSU [ysu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Spill Response | Risk Management & Safety | UNLV [unlv.edu]
- 12. ulethbridge.ca [ulethbridge.ca]
- 13. depts.washington.edu [depts.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
